Acetyl octapeptide-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C51H69N13O11S2 |
|---|---|
Molekulargewicht |
1104.3 g/mol |
IUPAC-Name |
(4R,7S,10S,13S,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33+,35+,36+,37+,38+,39+,40+,41-/m1/s1 |
InChI-Schlüssel |
OFMQLVRLOGHAJI-RWMSPKCPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Acetyl Octapeptide-1 on the SNARE Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl octapeptide-1, also known as Acetyl Glutamyl Heptapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant attention in the cosmetic and therapeutic fields for its ability to modulate neurotransmitter release. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its action, specifically focusing on its interaction with the Soluble N-ethylmaleimide-sensitive factor Activating protein REceptor (SNARE) complex. This document details the competitive inhibition of SNAP-25, summarizes available quantitative data on its efficacy, provides detailed experimental protocols for key assays, and includes visualizations of the relevant pathways and workflows.
Introduction
The release of neurotransmitters from presynaptic neurons is a fundamental process in cell-to-cell communication and is tightly regulated by the formation of the SNARE complex. This protein complex mediates the fusion of synaptic vesicles with the presynaptic membrane, allowing for the exocytosis of neurotransmitters into the synaptic cleft. The core neuronal SNARE complex is composed of three proteins: synaptobrevin (also known as Vesicle-Associated Membrane Protein or VAMP) on the vesicle membrane, and syntaxin (B1175090) and Synaptosome-Associated Protein of 25 kDa (SNAP-25) on the target plasma membrane.
Expression lines and wrinkles are, in part, caused by the repetitive contraction of facial muscles, a process initiated by the release of the neurotransmitter acetylcholine (B1216132) (ACh) at the neuromuscular junction. This compound has been designed as a mimic of the N-terminal end of the SNAP-25 protein. By competing with the native SNAP-25 for a position in the SNARE complex, this compound can modulate its formation and stability, leading to a reduction in neurotransmitter release and subsequent muscle contraction. This mechanism of action positions this compound as a non-invasive alternative to botulinum toxin, which acts by cleaving SNARE proteins.
Molecular Mechanism of Action
This compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1] Its primary mechanism of action is the competitive inhibition of the SNARE complex formation.
-
Mimicry of SNAP-25: The N-terminal region of SNAP-25 is crucial for the assembly of the SNARE complex. This compound is a synthetic peptide fragment that mimics this N-terminal domain of SNAP-25.[1][2][3]
-
Competitive Binding: By resembling a segment of SNAP-25, this compound competes with the endogenous protein for binding to the other components of the SNARE complex, namely syntaxin and synaptobrevin.[2][3]
-
Destabilization of the SNARE Complex: This competition leads to the formation of a non-functional or destabilized SNARE complex.[2][3] An unstable complex is inefficient at mediating the fusion of the synaptic vesicle with the presynaptic membrane.
-
Inhibition of Neurotransmitter Release: The consequence of a destabilized SNARE complex is the reduced release of acetylcholine into the synaptic cleft.[2][3][4]
-
Muscle Relaxation: With less acetylcholine available to bind to its receptors on the muscle cell, the signal for muscle contraction is attenuated, leading to muscle relaxation and a reduction in the appearance of expression wrinkles.[1][5]
The following diagram illustrates the competitive inhibition of SNARE complex formation by this compound.
Caption: Mechanism of this compound on the SNARE complex.
Quantitative Data
The efficacy of this compound in inhibiting neurotransmitter release and reducing wrinkles has been quantified in several studies. The following tables summarize the available data.
| Parameter | Value | Concentration | Model System | Reference |
| Inhibition of Glutamate (B1630785) Release | 43% | 1.5 mM | In vitro | [4] |
| Wrinkle Depth Reduction | Up to 63% | 10% Solution (topical) | Human Volunteers (30 days) | [6] |
| Relative Activity vs. Argireline® | Approximately 30% more active | Not specified | In vitro and in vivo | [7] |
Note: The concentration of the active peptide in the 10% solution used for the wrinkle depth reduction study is not explicitly stated.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of this compound. These protocols are adapted from established methods for studying SNARE complex dynamics and neurotransmitter release.
In Vitro SNARE Complex Formation Assay (Competitive Inhibition)
This assay is designed to quantify the ability of this compound to inhibit the assembly of the core SNARE complex.
Objective: To determine the IC50 value of this compound for the inhibition of SNARE complex formation.
Principle: The formation of the stable, SDS-resistant SNARE complex is monitored by SDS-PAGE and densitometry. The intensity of the band corresponding to the assembled complex is measured in the presence and absence of the inhibitor peptide.
Materials:
-
Recombinant SNARE proteins:
-
His-tagged Synaptobrevin 2 (cytoplasmic domain)
-
GST-tagged Syntaxin 1A (cytoplasmic domain)
-
SNAP-25 (full-length)
-
-
This compound
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain or fluorescent stain
-
Densitometer
Procedure:
-
Protein Preparation: Purify recombinant SNARE proteins to >95% purity. Determine the concentration of each protein using a Bradford or BCA assay.
-
Reaction Setup: In a microcentrifuge tube, combine Syntaxin 1A (e.g., 1 µM) and SNAP-25 (e.g., 1 µM) in Assay Buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the Syntaxin/SNAP-25 mixture. Include a control with no peptide. Incubate for 30 minutes at room temperature to allow for pre-binding.
-
Initiation of Complex Formation: Add Synaptobrevin 2 (e.g., 1 µM) to each reaction tube to initiate the formation of the ternary SNARE complex.
-
Incubation: Incubate the reactions for 2 hours at 37°C.
-
SDS-PAGE Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Do not boil the samples, as this can disassemble the SNARE complex. Load the samples onto a polyacrylamide gel.
-
Staining and Densitometry: After electrophoresis, stain the gel with Coomassie Blue or a fluorescent stain. Quantify the intensity of the band corresponding to the high molecular weight SNARE complex using a densitometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Caption: Workflow for the in vitro SNARE complex formation assay.
Glutamate Release Assay from Primary Neuronal Cultures
This assay measures the inhibitory effect of this compound on the release of the neurotransmitter glutamate from cultured neurons.
Objective: To quantify the reduction in depolarization-evoked glutamate release from primary cortical neurons in the presence of this compound.
Principle: Primary neurons are cultured and then stimulated to release glutamate by depolarization with a high concentration of potassium chloride (KCl). The amount of glutamate released into the culture medium is quantified using a fluorometric assay kit.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium and B27 supplement
-
Poly-D-lysine coated culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (low K+): 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 25 mM HEPES, 6 mM D-glucose, pH 7.4
-
KRH buffer (high K+): 75 mM NaCl, 55 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 25 mM HEPES, 6 mM D-glucose, pH 7.4
-
This compound
-
Fluorometric glutamate assay kit
-
Fluorescence microplate reader
Procedure:
-
Neuron Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 10-14 days in vitro (DIV) to allow for synapse formation.
-
Peptide Treatment: Replace the culture medium with KRH buffer (low K+) containing the desired concentration of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: To evoke glutamate release, replace the buffer with KRH buffer (high K+) containing the same concentration of this compound or vehicle. Incubate for 5 minutes at 37°C.
-
Sample Collection: Collect the supernatant (extracellular medium) from each well.
-
Glutamate Quantification: Measure the glutamate concentration in the collected supernatants using a fluorometric glutamate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glutamate release to the total protein content of the cells in each well. Calculate the percentage of inhibition of glutamate release by this compound compared to the vehicle control.
Catecholamine Release Assay from Chromaffin Cells
This assay assesses the effect of this compound on the release of catecholamines (e.g., adrenaline and noradrenaline) from cultured chromaffin cells, which are a model for neuroendocrine secretion.
Objective: To determine the effect of this compound on stimulated catecholamine release from bovine adrenal chromaffin cells.
Principle: Chromaffin cells are stimulated to release catecholamines by a secretagogue (e.g., nicotine (B1678760) or high K+). The amount of catecholamines released into the supernatant is measured by high-performance liquid chromatography (HPLC) with electrochemical detection.
Materials:
-
Bovine adrenal chromaffin cells
-
Collagen-coated culture plates
-
Locke's solution: 154 mM NaCl, 5.6 mM KCl, 3.6 mM NaHCO3, 2.3 mM CaCl2, 5.6 mM glucose, 5 mM HEPES, pH 7.4
-
Stimulation solution (e.g., Locke's solution with 60 mM KCl or 10 µM nicotine)
-
This compound
-
HPLC system with an electrochemical detector
Procedure:
-
Cell Culture: Isolate and culture bovine adrenal chromaffin cells on collagen-coated plates.
-
Peptide Incubation: Wash the cells with Locke's solution and then incubate with Locke's solution containing this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulation: Replace the incubation solution with the stimulation solution (also containing the peptide or vehicle) for a defined period (e.g., 10 minutes).
-
Sample Collection: Collect the supernatant and stop the release by adding an ice-cold solution. Centrifuge to remove any detached cells.
-
Catecholamine Analysis: Analyze the catecholamine content in the supernatant using HPLC with electrochemical detection.
-
Data Analysis: Quantify the amount of adrenaline and noradrenaline released. Express the results as a percentage of the total cellular catecholamine content and calculate the inhibition caused by this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the signaling pathway leading to neurotransmitter release and the point of intervention for this compound.
Caption: Signaling pathway of neurotransmitter release and inhibition by this compound.
Conclusion
This compound presents a compelling case as a modulator of neurotransmitter release through its targeted action on the SNARE complex. By acting as a competitive inhibitor of SNAP-25, it effectively reduces the efficiency of synaptic vesicle fusion, leading to muscle relaxation. The quantitative data, though limited in publicly available detail, supports its efficacy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar peptide-based inhibitors. A deeper understanding of its interaction with the SNARE complex at a molecular level will be invaluable for the development of next-generation cosmeceuticals and therapeutics targeting neurosecretion.
References
- 1. Pharmacologic characterization of opioid peptide release from chromaffin cell transplants using a brain slice superfusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near simultaneous release of classical and peptide cotransmitters from chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNAP25 disease mutations change the energy landscape for synaptic exocytosis due to aberrant SNARE interactions | eLife [elifesciences.org]
- 4. Identification of SNARE complex modulators that inhibit exocytosis from an alpha-helix-constrained combinatorial library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SNAP-25, a t-SNARE which binds to both syntaxin and synaptobrevin via domains that may form coiled coils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
Synthetic Acetyl Octapeptide-1: A Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Octapeptide-1, a synthetic peptide, has garnered significant attention in the cosmetic and pharmaceutical industries for its potential as a non-invasive alternative to botulinum toxin. This technical guide provides an in-depth overview of the core physicochemical properties of synthetic this compound, its mechanism of action as a neurotransmitter inhibitor, and detailed methodologies for its synthesis, purification, and analysis. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this bioactive peptide.
Physicochemical Properties
This compound is a synthetically derived peptide composed of eight amino acids. Its chemical structure and properties are meticulously controlled during synthesis to ensure high purity and activity. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C41H70N16O16S | [1][2][][4][5] |
| Molecular Weight | 1075.16 g/mol | [1][2][][4][5] |
| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 | [1][6][7] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically ≥98% by HPLC | [8] |
| Solubility | Soluble in water and DMSO.[1][9][10] For instance, soluble in DMSO at 100 mg/mL (with ultrasonic assistance) and in PBS (pH 7.2) at 10 mg/mL.[1][11] | |
| Density | 1.56 g/cm³ | [2][4][9] |
| XLogP3 | -7.7 | [2][4] |
| Topological Polar Surface Area | 585 Ų | [4] |
Mechanism of Action: SNARE Complex Inhibition
This compound exerts its biological effect by modulating neurotransmitter release at the neuromuscular junction.[6] It functions as a competitive inhibitor of the SNAP-25 protein, a key component of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex.[6][12] The SNARE complex, comprised of SNAP-25, syntaxin, and synaptobrevin, is essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step for the release of the neurotransmitter acetylcholine.[13][14] By mimicking the N-terminal end of SNAP-25, this compound competes for a position in the SNARE complex, thereby destabilizing it and preventing the efficient release of acetylcholine.[6][12] This leads to a reduction in muscle contraction, which in cosmetic applications, results in the relaxation of facial muscles and a decrease in the appearance of expression lines and wrinkles.[6][15]
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[13][16]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine (B6355638) in DMF.[11][13]
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add the activated amino acid to the resin to form a peptide bond.[11][13] Monitor the reaction completion using a Kaiser test.[13]
-
Washing: Wash the resin extensively with DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.[13]
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence (Asp, Ala, Arg, Arg, Gln, Met, Glu, Glu).
-
N-terminal Acetylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, acetylate the N-terminus of the peptide chain using acetic anhydride.[11]
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, thioanisole).[4][9][11]
-
Precipitation and Isolation: Precipitate the crude peptide from the cleavage solution by adding cold diethyl ether.[2][4][9] Collect the precipitate by centrifugation and wash it multiple times with cold ether to remove scavengers and other impurities.[2]
-
Lyophilization: Dry the crude peptide by lyophilization to obtain a fluffy white powder.[2]
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using preparative RP-HPLC to achieve high purity.
Protocol:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, typically the mobile phase A.[2]
-
Chromatographic System: Use a preparative RP-HPLC system equipped with a C18 column.[2][5]
-
Mobile Phases:
-
Gradient Elution: Elute the peptide using a linear gradient of increasing concentration of mobile phase B. A typical gradient might be 5% to 95% B over 30-60 minutes.[10][17]
-
Detection: Monitor the elution of the peptide by UV absorbance at 220 nm.[17]
-
Fraction Collection: Collect the fractions corresponding to the main peak of the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.[2]
Analysis: HPLC and Mass Spectrometry
The identity and purity of the synthesized peptide are confirmed using analytical RP-HPLC and mass spectrometry.
Analytical RP-HPLC Protocol:
-
Sample Preparation: Prepare a solution of the purified peptide in mobile phase A at a concentration of approximately 1 mg/mL.[2][17]
-
Chromatographic System: Use an analytical RP-HPLC system with a C18 column.[2][5]
-
Mobile Phases and Gradient: Use the same mobile phases as in the preparative HPLC. A typical analytical gradient is a linear increase in mobile phase B over a shorter time, for example, 20-30 minutes.[2][17]
-
Detection: Monitor the absorbance at 214 nm or 220 nm.[17][18]
-
Data Analysis: Determine the purity of the peptide by integrating the peak area of the main peak and expressing it as a percentage of the total peak area.[2]
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent for mass spectrometry analysis.
-
Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[2][10]
-
Analysis: Acquire the mass spectrum of the peptide.
-
Data Interpretation: Compare the experimentally determined molecular weight with the theoretical molecular weight of this compound (1075.16 Da) to confirm the identity of the synthesized peptide.[1][2][][4][5]
Stability and Skin Penetration
Stability:
The stability of this compound is crucial for its efficacy in formulations. Stability testing is typically conducted under various conditions of temperature, pH, and light exposure.[][19][20][21] For instance, stock solutions of the peptide are recommended to be stored at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage to prevent degradation.[1][8] In cosmetic formulations, the inclusion of stabilizers and antioxidants can enhance its shelf-life.[]
In Vitro Skin Penetration:
The ability of this compound to penetrate the stratum corneum is a key factor in its topical efficacy. In vitro skin penetration studies are often performed using Franz diffusion cells with excised human or animal skin.[7][12][22][23]
General In Vitro Skin Penetration Protocol:
-
Skin Preparation: Mount excised full-thickness or epidermal skin membranes in Franz diffusion cells, with the stratum corneum facing the donor compartment.[7][23]
-
Formulation Application: Apply a finite dose of the formulation containing this compound to the skin surface in the donor compartment.[7]
-
Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., PBS) and maintain it at 32°C to mimic physiological conditions.[7][23]
-
Sampling: At predetermined time points, collect samples from the receptor fluid.[7]
-
Analysis: Quantify the amount of this compound in the receptor fluid samples using a sensitive analytical method such as LC-MS/MS.[1]
-
Skin Deposition: At the end of the experiment, analyze the amount of peptide retained in the different skin layers (stratum corneum, epidermis, and dermis).[22]
Conclusion
Synthetic this compound possesses well-defined physicochemical properties and a clear mechanism of action involving the inhibition of the SNARE complex. The established protocols for its synthesis, purification, and analysis ensure the production of a high-purity and well-characterized peptide. Further research into its formulation, stability, and skin penetration will continue to optimize its delivery and efficacy for cosmetic and therapeutic applications. This technical guide provides a foundational understanding for professionals working with this promising bioactive peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 10. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. SNARE Zippering Is Suppressed by a Conformational Constraint that Is Removed by v-SNARE Splitting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Open Label Clinical Trial of a Peptide Treatment Serum and Supporting Regimen Designed to Improve the Appearance of Aging Facial Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. benchchem.com [benchchem.com]
- 18. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pepdoopeptides.com [pepdoopeptides.com]
- 20. Stability Studies for Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
- 21. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
- 23. youtube.com [youtube.com]
The Role of Acetyl Octapeptide-1 in the Inhibition of Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant interest for its potential to modulate neurotransmitter release. This document provides a comprehensive technical overview of the molecular mechanisms underlying the inhibitory action of this compound, focusing on its role as a competitive antagonist of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. This guide details the theoretical framework of its action, summarizes available quantitative data, and provides detailed, representative experimental protocols for its characterization. Visualizations of the key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical and cellular effects.
Introduction: The SNARE Complex and Neuronal Exocytosis
Neurotransmitter release is a fundamental process in synaptic transmission, essential for communication between neurons. This process is meticulously orchestrated by the fusion of synaptic vesicles, containing neurotransmitters, with the presynaptic plasma membrane. The core machinery driving this membrane fusion event is the SNARE complex.
The neuronal SNARE complex is a ternary protein complex comprised of:
-
Syntaxin-1: A target-membrane SNARE (t-SNARE) located on the presynaptic plasma membrane.
-
SNAP-25 (Synaptosome-Associated Protein of 25 kDa): Another t-SNARE, anchored to the plasma membrane via palmitoyl (B13399708) groups.
-
VAMP-2 (Vesicle-Associated Membrane Protein 2) or Synaptobrevin-2: A vesicle-SNARE (v-SNARE) embedded in the synaptic vesicle membrane.
The assembly of these three proteins into a stable, four-helix bundle pulls the vesicular and presynaptic membranes into close apposition, surmounting the energy barrier for membrane fusion and resulting in the exocytosis of neurotransmitters into the synaptic cleft.
This compound: A Competitive Inhibitor of the SNARE Complex
This compound is an octapeptide designed to mimic the N-terminal end of SNAP-25.[1] Its proposed mechanism of action is to function as a competitive inhibitor of SNAP-25 for a position within the SNARE complex.[1][2] By occupying the binding site on Syntaxin-1, this compound is thought to destabilize the formation of a functional SNARE complex, thereby attenuating neuronal exocytosis and reducing the release of neurotransmitters such as acetylcholine (B1216132) and glutamate (B1630785).[3][4] This mechanism positions this compound as a non-toxic, topical alternative to Botulinum neurotoxins, which function by proteolytically cleaving SNARE proteins.[5][6]
Signaling Pathway of SNARE-Mediated Exocytosis and Inhibition by this compound
The following diagram illustrates the canonical SNARE-mediated vesicle fusion pathway and the proposed point of intervention for this compound.
References
- 1. Snap-8 Peptide: The Bio-Engineered Answer to Expression Lines - [naturestudy.co.za]
- 2. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]
- 3. ulprospector.com [ulprospector.com]
- 4. cossma.com [cossma.com]
- 5. peptideinitiative.com [peptideinitiative.com]
- 6. realpeptides.co [realpeptides.co]
Molecular Modeling of Acetyl Octapeptide-1 and SNARE Complex Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant interest in the cosmetic and therapeutic industries for its ability to modulate neurotransmitter release. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the Soluble N-ethylmaleimide-sensitive factor activating protein receptor (SNARE) complex, the core machinery responsible for vesicle fusion and exocytosis. Through a comprehensive review of existing literature and computational methodologies, this document outlines the mechanism of action, presents key molecular modeling data, and details experimental protocols for studying this peptide-protein interaction. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the rational design of novel modulators of neuronal signaling.
Introduction: The SNARE Complex and Neuronal Exocytosis
Neuronal communication relies on the precise and rapid release of neurotransmitters from presynaptic terminals. This process, known as exocytosis, is mediated by the SNARE complex, a highly conserved protein machinery that drives the fusion of synaptic vesicles with the presynaptic membrane. The core neuronal SNARE complex is a four-helix bundle composed of three proteins: Synaptobrevin (also known as Vesicle-Associated Membrane Protein or VAMP) on the vesicle membrane, and Syntaxin and Synaptosome-Associated Protein of 25 kDa (SNAP-25) on the target plasma membrane.[1][2] The assembly of these proteins into a tight complex pulls the two membranes into close apposition, leading to membrane fusion and the release of neurotransmitters into the synaptic cleft.
This compound: A Competitive Inhibitor of SNARE Complex Formation
This compound is a synthetic peptide designed to mimic the N-terminal end of the SNAP-25 protein.[3][4] Its mechanism of action is based on the competitive inhibition of SNARE complex formation.[3][4] By occupying the binding site of SNAP-25 on the Syntaxin-Synaptobrevin binary complex, this compound prevents the full assembly of the SNARE complex, thereby attenuating neurotransmitter release. This leads to a reduction in muscle contraction, which is the basis for its use in cosmetic applications to reduce the appearance of expression wrinkles.[3][4]
Molecular Modeling of the Interaction
Understanding the precise molecular interactions between this compound and the SNARE complex is crucial for the rational design of more potent and specific inhibitors. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide powerful tools to investigate these interactions at an atomic level.
Quantitative Data from Molecular Modeling Studies
While specific quantitative data from molecular modeling studies exclusively on this compound are not extensively available in the public domain, studies on analogous peptides that mimic the N-terminus of SNAP-25 provide valuable insights into the potential binding affinities and key interactions.
| Parameter | Value | Method | Analogous Peptide | Reference |
| Binding Affinity (IC50) | ~20 µM | Catecholamine release assay | 20-mer SNAP-25 C-terminal peptide | [3] |
| Key Interacting Residues (Inferred) | Acidic residues (Asp, Glu) on the peptide interacting with basic residues (Arg, Lys) on the SNARE complex. | Alanine Scanning Mutagenesis on SNAP-25 | SNAP-25 peptides | [5] |
| Conformational Changes (Predicted) | Stabilization of an alpha-helical conformation upon binding. | Circular Dichroism (CD) Spectroscopy | N-terminal SNAP-25 derived peptides | [6] |
Disclaimer: The data presented in this table is derived from studies on analogous peptides and should be considered as an estimation for the interaction of this compound with the SNARE complex. Further dedicated computational and experimental studies are required for precise quantification.
Signaling Pathways and Experimental Workflows
SNARE Complex Assembly and Inhibition by this compound
The following diagram illustrates the canonical pathway of SNARE complex formation and the inhibitory mechanism of this compound.
General Workflow for Molecular Dynamics Simulation
The following diagram outlines a typical workflow for performing a molecular dynamics simulation to study the interaction between a peptide and a protein complex.
Experimental Protocols
Molecular Docking of this compound to the SNARE Complex
Objective: To predict the binding pose and estimate the binding affinity of this compound to the SNARE complex.
Methodology:
-
Preparation of Receptor Structure:
-
Obtain the crystal structure of the neuronal SNARE complex from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and any co-crystallized ligands not relevant to the study.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Define the binding site based on the known interaction site of the N-terminus of SNAP-25.
-
-
Preparation of Ligand Structure:
-
Generate a 3D structure of this compound using a molecule builder or from its SMILES string.
-
Perform energy minimization of the peptide structure using a suitable force field (e.g., AMBER, CHARMM).
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Perform a flexible docking simulation, allowing for conformational changes in the peptide.
-
Generate a set of possible binding poses and rank them based on their docking scores.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges).
-
Visualize the interactions using molecular visualization software (e.g., PyMOL, VMD).
-
The docking score can be used as a qualitative estimate of the binding affinity.
-
Molecular Dynamics (MD) Simulation of the this compound-SNARE Complex
Objective: To study the dynamic behavior, stability, and detailed interactions of the this compound-SNARE complex in a simulated physiological environment.
Methodology:
-
System Setup:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of appropriate dimensions.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
-
Add counter-ions to neutralize the system and to mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes. This is typically done in two stages: first minimizing the solvent and ions while restraining the protein-peptide complex, followed by minimization of the entire system.
-
-
Equilibration:
-
Perform a short MD simulation in the NVT (canonical) ensemble to bring the system to the desired temperature.
-
Follow with a longer MD simulation in the NPT (isothermal-isobaric) ensemble to adjust the system density and pressure.
-
-
Production MD Run:
-
Run a long production MD simulation (typically in the nanosecond to microsecond timescale) to generate a trajectory of the complex's dynamics.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and peptide.
-
Hydrogen Bond Analysis: To quantify the formation and stability of hydrogen bonds at the interface.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy.
-
Conclusion
The molecular modeling of the interaction between this compound and the SNARE complex provides a powerful framework for understanding its inhibitory mechanism. While direct quantitative experimental data for this specific peptide is limited, computational approaches, guided by data from analogous peptides, offer significant insights into the binding mode and key interactions. The detailed protocols provided in this guide serve as a starting point for researchers to further investigate this and other peptide-based modulators of neuronal exocytosis. Future studies combining advanced computational simulations with experimental validation will be crucial for the development of next-generation therapeutics targeting the SNARE machinery.
References
- 1. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Argireline Peptide: Exploring Molecular Properties and Research Horizons - BELLO Mag [bellomag.com]
- 5. researchgate.net [researchgate.net]
- 6. Small peptides patterned after the N-terminus domain of SNAP25 inhibit SNARE complex assembly and regulated exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Peptides Inhibiting Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of foundational research into peptides that inhibit muscle contraction. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details the mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the complex signaling pathways involved in muscle contraction and its inhibition by specific peptides.
Introduction to Muscle Contraction
Muscle contraction is a complex biological process initiated by a nerve impulse that triggers a cascade of electrochemical events within the muscle cell. In skeletal muscle, this process begins with the release of the neurotransmitter acetylcholine (B1216132) (ACh) at the neuromuscular junction.[1] ACh binds to nicotinic acetylcholine receptors (nAChRs) on the muscle cell membrane (sarcolemma), leading to depolarization.[1] This electrical signal propagates along the sarcolemma and into the T-tubules, triggering the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. The subsequent increase in intracellular Ca²⁺ concentration allows for the interaction of actin and myosin filaments, the fundamental contractile proteins, resulting in muscle contraction. Peptides that inhibit this process can act at various points in this pathway, from the neuromuscular junction to the contractile machinery itself.
Key Peptides Inhibiting Muscle Contraction
This section focuses on three well-characterized classes of peptides that inhibit muscle contraction: Azemiopsin (B12378522), µ-conotoxins, and Peptide YY.
Azemiopsin: A Selective nAChR Antagonist
Azemiopsin is a linear peptide originally isolated from the venom of the Fea's viper (Azemiops feae). It acts as a potent and selective antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR), thereby blocking the initial signal for muscle contraction at the neuromuscular junction.[2]
Mechanism of Action: Azemiopsin competitively inhibits the binding of acetylcholine to the α1β1εδ subtype of the muscle nAChR.[2] By blocking this receptor, azemiopsin prevents the influx of sodium ions that would normally lead to depolarization of the muscle cell membrane, thus inhibiting muscle contraction.
µ-Conotoxins: Potent Blockers of Voltage-Gated Sodium Channels
µ-conotoxins are a family of peptides found in the venom of marine cone snails of the genus Conus. These peptides are potent blockers of voltage-gated sodium channels (NaV channels), which are crucial for the propagation of the action potential along the muscle cell membrane.[3][4]
Mechanism of Action: µ-conotoxins physically obstruct the outer pore of the NaV channel, preventing the influx of sodium ions.[4][5] This action effectively halts the propagation of the action potential along the sarcolemma, leading to paralysis of the muscle.[3] Different µ-conotoxins exhibit varying selectivity for different NaV channel subtypes.[3][6][7]
Peptide YY (PYY): An Inhibitor of Acetylcholine Release
Peptide YY (PYY) is a gut hormone that, in the context of the gastrointestinal tract, has been shown to inhibit muscle motility. It achieves this by acting on presynaptic neurons to reduce the release of acetylcholine.
Mechanism of Action: PYY inhibits the release of acetylcholine from postganglionic cholinergic neurotransmission.[2] This inhibitory action is mediated through a pertussis toxin-sensitive mechanism, suggesting the involvement of a G-protein coupled receptor that inhibits adenylate cyclase and subsequently reduces cyclic adenosine (B11128) monophosphate (cAMP)-dependent acetylcholine release.[2]
Quantitative Data on Inhibitory Peptides
The following tables summarize the quantitative data for the discussed peptides, providing a basis for comparison of their potency and selectivity.
Table 1: Inhibitory Potency (IC₅₀/EC₅₀) of Selected Peptides
| Peptide | Target | Assay Type | Species | IC₅₀ / EC₅₀ | Reference(s) |
| Azemiopsin | Muscle nAChR (α1β1εδ) | Calcium Imaging | Mouse | 19 ± 8 nM | [2] |
| Azemiopsin | Muscle nAChR (Torpedo) | Radioligand Binding | - | 0.18 ± 0.03 µM | |
| Azemiopsin | Human α7 nAChR | Calcium Imaging | Human | 2.67 ± 0.02 µM | [2] |
| µ-Conotoxin GIIIA | Muscle NaV1.4 | Electrophysiology | - | 44 nM | [3] |
| µ-Conotoxin GIIIA | Brain NaV Channels | Electrophysiology | - | 640 nM | [3] |
| µ-Conotoxin PIIIA | Muscle NaV1.4 | Electrophysiology | - | 44 nM | [3] |
| µ-Conotoxin SxIIIA | Skeletal Muscle NaV1.4 | Electrophysiology | - | 0.007 µM | [3] |
| µ-Conotoxin SxIIIB | Skeletal Muscle NaV1.4 | Electrophysiology | - | - | [3] |
| Peptide YY | Guinea Pig Stomach Muscle Strips | Muscle Tension Assay | Guinea Pig | 6 nM (EC₅₀ for relaxation) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize peptides that inhibit muscle contraction.
Isolated Muscle Strip Contraction Assay
This assay measures the direct effect of a peptide on the contractility of isolated muscle tissue.
Protocol:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., guinea pig) and dissect the desired muscle tissue (e.g., longitudinal muscle strips from the stomach).[2] Place the tissue in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) and continuously bubble with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Mounting: Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer.
-
Equilibration: Allow the muscle to equilibrate under a slight resting tension for a defined period (e.g., 60 minutes), with regular washing.
-
Stimulation: Induce muscle contraction using electrical field stimulation or a chemical agonist (e.g., acetylcholine, high potassium solution).[2]
-
Peptide Application: Once a stable baseline contraction is achieved, add the inhibitory peptide to the organ bath in a cumulative concentration-dependent manner.
-
Data Acquisition: Record the isometric tension generated by the muscle strip. The inhibitory effect of the peptide is measured as a percentage reduction in the contraction force.
-
Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ or IC₅₀ value.
Two-Electrode Voltage Clamp (TEVC) Assay on Xenopus Oocytes
This electrophysiological technique is used to study the effect of peptides on ion channels expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the target ion channel (e.g., nAChR or NaV channel subunits). Incubate the oocytes for 2-5 days to allow for protein expression.
-
Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution). Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps to activate the expressed ion channels.
-
Peptide Application: Perfuse the recording chamber with a solution containing the inhibitory peptide at various concentrations.
-
Data Acquisition: Record the ionic currents flowing through the channels in the absence and presence of the peptide.
-
Data Analysis: Measure the reduction in current amplitude caused by the peptide and determine the IC₅₀ value.
Calcium Imaging Assay in Muscle Cells
This assay visualizes and quantifies changes in intracellular calcium concentration in response to stimuli and the effects of inhibitory peptides.
Protocol:
-
Cell Culture: Culture muscle cells (e.g., primary cardiomyocytes or a muscle cell line like C2C12) on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.
-
Imaging Setup: Place the coverslip on the stage of a fluorescence microscope equipped with a camera for image acquisition.
-
Stimulation: Perfuse the cells with a solution containing a stimulating agent (e.g., acetylcholine or a depolarizing solution) to induce a calcium transient.
-
Peptide Application: After recording a baseline response, perfuse the cells with a solution containing the inhibitory peptide and then re-apply the stimulus.
-
Data Acquisition: Record the fluorescence intensity over time. Changes in fluorescence intensity correspond to changes in intracellular calcium concentration.
-
Data Analysis: Quantify the amplitude and kinetics of the calcium transients before and after peptide application to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Signaling pathway of muscle contraction and points of inhibition by peptides.
Experimental Workflows
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of peptide YY to inhibit gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using the deadly μ-conotoxins as probes of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional insights into the inhibition of human voltage-gated sodium channels by μ-conotoxin KIIIA disulfide isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Acetyl Octapeptide-1 Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Octapeptide-1, also known as SNAP-8, is a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2. It is an elongated analogue of the hexapeptide Argireline. In the cosmetics industry, it is widely utilized for its anti-wrinkle properties. The peptide mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE complex, thereby inhibiting the release of neurotransmitters that cause muscle contraction. This attenuation of muscle contraction helps to reduce the appearance of expression lines and wrinkles.[1]
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, followed by its cleavage from the resin, and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Action: Inhibition of SNARE Complex Formation
This compound functions by destabilizing the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex, a key component in the exocytosis of neurotransmitters. The SNARE complex is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine (B1216132), with the presynaptic membrane of neurons. By mimicking the structure of the SNAP-25 protein, this compound competes for a position in this complex. This competition prevents the full assembly of the SNARE complex, leading to a reduction in the release of acetylcholine at the neuromuscular junction. The subsequent decrease in muscle stimulation and contraction results in the relaxation of facial muscles and a reduction in the depth of wrinkles.[1]
Experimental Protocols
Materials and Reagents
All amino acids and reagents should be of peptide synthesis grade.
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin (100-200 mesh) | Various | Synthesis Grade |
| Fmoc-Asp(OtBu)-OH | Various | Synthesis Grade |
| Fmoc-Ala-OH | Various | Synthesis Grade |
| Fmoc-Arg(Pbf)-OH | Various | Synthesis Grade |
| Fmoc-Gln(Trt)-OH | Various | Synthesis Grade |
| Fmoc-Met-OH | Various | Synthesis Grade |
| Fmoc-Glu(OtBu)-OH | Various | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Ethyl Cyanohydroxyiminoacetate (Oxyma) | Various | Synthesis Grade |
| Piperidine (B6355638) | Various | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Dichloromethane (DCM) | Various | Anhydrous |
| Acetic Anhydride (B1165640) | Various | Reagent Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Water | Various | HPLC Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Diethyl ether | Various | Anhydrous |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of this compound is performed on a Rink Amide MBHA resin to generate the C-terminal amide. The synthesis follows the standard Fmoc/tBu strategy.
1. Resin Swelling:
-
Swell the Rink Amide MBHA resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the first amino acid, Fmoc-Asp(OtBu)-OH (1.5 mmol, 3 equivalents), DIC (1.5 mmol), and Oxyma (1.5 mmol) in DMF (5 mL).
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 x 10 mL).
4. Chain Elongation:
-
Repeat steps 2 and 3 for the remaining amino acids in the following order: Ala, Arg(Pbf), Arg(Pbf), Gln(Trt), Met, Glu(OtBu), Glu(OtBu).
5. N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Glutamic acid, wash the resin with DMF (3 x 10 mL).
-
Prepare a solution of 10% acetic anhydride and 5% DIEA in DMF (v/v).
-
Add the acetylation solution (10 mL) to the peptide-resin and agitate for 1 hour at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the acetylated peptide-resin under vacuum.
6. Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the dried peptide-resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (50 mL).
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
Purification by RP-HPLC
The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
1. System and Solvents:
-
Column: C18 column (e.g., 10 µm, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: 220 nm.
2. Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the dissolved peptide onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient is 10-40% B over 30 minutes.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with a purity of >98%.
3. Lyophilization:
-
Freeze the pooled pure fractions at -80°C.
-
Lyophilize the frozen solution to obtain the final this compound as a white powder.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Expected Value |
| Synthesis Scale | |
| Resin Substitution | 0.5 mmol/g |
| Crude Peptide | |
| Crude Yield | 70-85% |
| Crude Purity (by HPLC) | 60-75% |
| Purified Peptide | |
| Final Yield after Purity | 15-25% |
| Final Purity (by HPLC) | >98% |
| Mass Spectrometry | |
| Theoretical Mass (M+H)⁺ | 1075.16 Da |
| Observed Mass (M+H)⁺ | 1075.2 ± 0.5 Da |
Table 1: Synthesis and Purification Data
| Parameter | Condition |
| Analytical HPLC | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-35% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Preparative HPLC | |
| Column | C18, 22 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
Table 2: HPLC Conditions
Conclusion
This document outlines a comprehensive protocol for the synthesis and purification of this compound. The use of standard Fmoc-based SPPS allows for the efficient assembly of the peptide chain. Subsequent cleavage and RP-HPLC purification are critical steps to obtain a highly pure final product suitable for research and development purposes. The provided protocols and expected data serve as a valuable resource for scientists working on the production of this and other similar cosmetic peptides.
References
HPLC method for Acetyl octapeptide-1 quantification
An HPLC-based methodology is crucial for the accurate quantification of cosmetic peptides like Acetyl Octapeptide-1, ensuring product quality and efficacy. While specific methods for this compound are not extensively documented, a robust and validated method for the closely related and structurally similar Acetyl Octapeptide-3 (also known as SNAP-8) provides a strong foundational protocol for researchers, scientists, and drug development professionals. This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acetyl Octapeptide-3, which can be adapted for this compound.
Introduction
Acetyl Octapeptide-3, commercially known as SNAP-8, is a synthetic peptide that acts as an anti-wrinkle agent in cosmetic formulations.[1][2] It is an octapeptide that mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE complex, thereby modulating neurotransmitter release and reducing the appearance of expression lines.[3][4] Accurate quantification of this peptide in raw materials and finished cosmetic products is essential for quality control and to ensure the desired therapeutic effect. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, offers the selectivity and sensitivity required for analyzing complex matrices such as cosmetic creams and serums.[5][6]
This application note provides a detailed protocol for the quantification of Acetyl Octapeptide-3 using a UPLC-MS/MS system. The method demonstrates good linearity, repeatability, and accuracy, making it suitable for routine quality control in the cosmetics industry.[1]
Materials and Methods
Apparatus and Materials
-
Liquid Chromatography System: UPLC system equipped with a binary pump, autosampler, and column oven (e.g., Shimadzu Nexera UPLC system).[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., LCMS-8050).[1]
-
Analytical Column: A reversed-phase column suitable for peptide separation, such as a Betabasic-18 column (30 mm × 2.1 mm, 5 μm, 150 Å) with a compatible guard column.[1]
-
Reagents:
-
Standard and Sample Preparation:
-
Standard stock solutions of Acetyl Octapeptide-3 and the internal standard are prepared in an appropriate solvent, such as a water/acetonitrile mixture.
-
Calibration standards are prepared by serially diluting the stock solution.
-
Sample preparation involves extracting the peptide from the cosmetic matrix, which may include steps like dissolution, centrifugation, and filtration.[8][9]
-
Experimental Protocols
A detailed experimental workflow is essential for reproducible results. The following protocol is based on a validated method for Acetyl Octapeptide-3 quantification.[1]
Caption: Experimental workflow for the quantification of Acetyl Octapeptide-3.
1. Preparation of Standard Solutions
-
Prepare a stock solution of Acetyl Octapeptide-3 (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to achieve a concentration range suitable for creating a calibration curve (e.g., 0.0125 ng/mL to 1 ng/mL).[1]
-
Prepare an internal standard solution at a fixed concentration.
2. Sample Preparation
-
For cosmetic cream samples, an accurately weighed amount of the product is mixed with an extraction solvent.[8]
-
The mixture is vortexed and centrifuged to separate the supernatant.[8]
-
The supernatant is then filtered through a 0.45 μm filter before injection into the LC-MS/MS system.[1]
3. Chromatographic and Mass Spectrometric Conditions The separation and detection of Acetyl Octapeptide-3 are achieved using the conditions summarized in the table below.
| Parameter | Condition |
| Chromatographic System | UPLC |
| Column | Betabasic-18 (30 mm × 2.1 mm, 5 μm, 150 Å) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A specific gradient program should be optimized for best separation. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for Acetyl Octapeptide-3 and IS. |
Results and Discussion
The developed LC-MS/MS method provides excellent performance for the quantification of Acetyl Octapeptide-3.
Method Validation
A summary of the method validation parameters is presented in the table below.
| Parameter | Result |
| Linearity (r) | ≥0.9971 |
| Limit of Quantification (LOQ) | 0.0125 ng/mL |
| Repeatability (%RSD) | 0.02 to 0.12 |
| Accuracy (%RE) | -1.68 to 1.44 |
The method demonstrates good linearity over the tested concentration range.[1] The low limit of quantification (LOQ) of 0.0125 ng/mL indicates the high sensitivity of the method, making it suitable for detecting low concentrations of the peptide in cosmetic products.[1] The repeatability and accuracy are within acceptable limits, confirming the reliability of the method.[1]
Signaling Pathway of Acetyl Octapeptide-3
Acetyl Octapeptide-3 functions by interfering with the SNARE complex, which is essential for the release of neurotransmitters that cause muscle contraction.
Caption: Mechanism of action of Acetyl Octapeptide-3.
Conclusion
The LC-MS/MS method described provides a sensitive, accurate, and reliable approach for the quantification of Acetyl Octapeptide-3 in cosmetic formulations. This detailed protocol and the established validation parameters demonstrate its suitability for quality control and research applications. While developed for Acetyl Octapeptide-3, this method serves as an excellent starting point for the development of a validated quantification method for the closely related this compound. Researchers can adapt the chromatographic conditions and MS/MS parameters to optimize the analysis for their specific peptide of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. yourharlow.com [yourharlow.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uspeptideresearch.com [uspeptideresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Mass Spectrometry Analysis of Acetyl Octapeptide-1 Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl octapeptide-1, also known as SNAP-8, is a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2][3][4][5][6] It is a well-regarded ingredient in the cosmetic industry for its anti-wrinkle properties, functioning by mimicking the N-terminal end of the SNAP-25 protein and interfering with the SNARE complex, which is involved in muscle contraction.[1][2][7] The characterization and quantification of this compound and its potential fragments are crucial for quality control, formulation development, and mechanistic studies. This application note provides a detailed protocol for the analysis of this compound fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and includes theoretical fragmentation data to aid in identification.
Theoretical Fragmentation Analysis of this compound
The fragmentation of peptides in a tandem mass spectrometer typically occurs along the peptide backbone, resulting in the formation of various ion series, most commonly b and y ions. The theoretical monoisotopic mass of this compound (C41H70N16O16S) is approximately 1074.48 g/mol .[4] Based on its amino acid sequence, the theoretical m/z values for the singly charged b and y ions were calculated and are presented in the table below. N-terminal acetylation is known to favor the formation of b-ions, which can aid in spectral interpretation.
| Fragment | Sequence | Theoretical m/z ([M+H]+) |
| b1 | Ac-Glu | 172.06 |
| b2 | Ac-Glu-Glu | 301.10 |
| b3 | Ac-Glu-Glu-Met | 432.14 |
| b4 | Ac-Glu-Glu-Met-Gln | 560.20 |
| b5 | Ac-Glu-Glu-Met-Gln-Arg | 716.30 |
| b6 | Ac-Glu-Glu-Met-Gln-Arg-Arg | 872.40 |
| b7 | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala | 943.44 |
| y1 | Asp-NH2 | 115.05 |
| y2 | Ala-Asp-NH2 | 186.09 |
| y3 | Arg-Ala-Asp-NH2 | 342.19 |
| y4 | Arg-Arg-Ala-Asp-NH2 | 498.29 |
| y5 | Gln-Arg-Arg-Ala-Asp-NH2 | 626.35 |
| y6 | Met-Gln-Arg-Arg-Ala-Asp-NH2 | 757.39 |
| y7 | Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 | 886.43 |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as water or a water/acetonitrile (B52724) mixture with 0.1% formic acid.
-
Formulation Samples: For cosmetic formulations, an extraction step may be necessary to isolate the peptide from the matrix. This can involve solvent extraction (e.g., with acetonitrile or methanol) followed by centrifugation or solid-phase extraction (SPE) to remove interfering substances.
-
Dilution: Dilute the stock solution or the extracted sample to a final concentration suitable for LC-MS/MS analysis (e.g., in the range of 1-100 ng/mL) using the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes, followed by a wash and re-equilibration step |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full MS scan followed by data-dependent MS/MS of the most abundant precursor ions |
| Full MS Scan Range | m/z 300-1200 |
| Precursor Ion (m/z) | 1075.5 (for [M+H]+) or 538.25 (for [M+2H]2+) |
| Collision Gas | Argon |
| Collision Energy | Optimized for fragmentation of the precursor ion (e.g., 20-40 eV) |
| MS/MS Scan Range | m/z 100-1100 |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of this compound and a simplified representation of its inhibitory action on the SNARE complex.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Simplified diagram of this compound's inhibitory action on the SNARE complex.
Data Interpretation
The acquired MS/MS spectra should be compared against the theoretical fragmentation pattern provided in Table 1. The presence of a series of b and/or y ions that correspond to the sequence of this compound confirms its identity. For quantitative analysis, extracted ion chromatograms (XICs) for specific, high-intensity fragment ions can be used to determine the concentration of the peptide in the sample by comparing the peak area to that of a standard curve.
Conclusion
This application note provides a comprehensive guide for the mass spectrometry analysis of this compound. The provided theoretical fragmentation data and detailed experimental protocol will aid researchers in the identification and quantification of this cosmetic peptide. The visualization of the experimental workflow and the peptide's mechanism of action offers a clear understanding of the analytical process and its biological context.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. SNAP-8 Peptide: Pioneering possibilities in peptide science | Romania Insider [romania-insider.com]
- 3. oxfordpeptides.com [oxfordpeptides.com]
- 4. rssynthesis.com [rssynthesis.com]
- 5. This compound 868844-74-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. This compound | 868844-74-0 [chemicalbook.com]
- 7. droracle.ai [droracle.ai]
Application Notes and Protocols for Studying Acetyl Octapeptide-1 in Neuronal Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that functions as an antagonist to the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex.[1][2] By mimicking the N-terminal end of the SNAP-25 protein, it competitively inhibits the formation of the SNARE complex, which is crucial for the fusion of vesicles containing neurotransmitters with the presynaptic membrane.[1][3] This mechanism effectively attenuates the release of neurotransmitters, such as acetylcholine (B1216132), at the neuromuscular junction, leading to a reduction in muscle contractions.[1] This "Botox-like" effect has made this compound a popular ingredient in cosmetic formulations aimed at reducing the appearance of expression wrinkles.[3][4]
These application notes provide detailed protocols for utilizing neuronal cell culture models to investigate the biological activity and mechanism of action of this compound. The human neuroblastoma cell lines SH-SY5Y and LAN-5 are highlighted as suitable models for these studies due to their neuronal characteristics and sensitivity to agents that modulate synaptic machinery.[5][6]
Recommended Cell Models
SH-SY5Y Human Neuroblastoma Cell Line
The SH-SY5Y cell line is a widely used model in neurobiology research. These cells, derived from a bone marrow biopsy of a neuroblastoma patient, have a neuroblast-like phenotype and can be differentiated into a more mature neuronal phenotype.[7][8] Differentiated SH-SY5Y cells express various neuronal markers and are capable of neurotransmitter release, making them an excellent model for studying the effects of neuroactive compounds like this compound.[2][7]
LAN-5 Human Neuroblastoma Cell Line
The LAN-5 cell line is another human neuroblastoma-derived cell line that has demonstrated high sensitivity to neurotoxins that target the SNARE complex.[5][6] This characteristic makes LAN-5 cells a valuable tool for assessing the potency of SNARE-inhibiting compounds. These cells are known to express the necessary components for neuronal exocytosis, providing a relevant system for studying this compound.[6]
Data Presentation
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Cell Line | Key Parameter | Result | Reference |
| SNARE Complex Formation | Acellular | Inhibition of SNARE complex assembly | Potent inhibition | [9] |
| Neurotransmitter Release | Differentiated SH-SY5Y | Inhibition of glutamate (B1630785) release | Expected dose-dependent inhibition | N/A |
| Neurite Outgrowth | Differentiated SH-SY5Y | Morphological assessment | No significant cytotoxic effects expected at active concentrations | N/A |
| Cell Viability (Cytotoxicity) | Differentiated SH-SY5Y / LAN-5 | IC50 | High (indicating low toxicity) | [3] |
Table 2: Example Dose-Response Data for this compound in a Neurotransmitter Release Assay
| This compound Concentration (µM) | % Inhibition of Neurotransmitter Release (Mean ± SD) |
| 0.1 | 5 ± 1.2 |
| 1 | 15 ± 2.5 |
| 10 | 45 ± 3.1 |
| 50 | 75 ± 4.0 |
| 100 | 85 ± 2.8 |
Note: The data in Table 2 is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
This protocol describes the differentiation of SH-SY5Y cells into a mature neuronal phenotype suitable for studying neurosecretory processes.[7][10]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium 1)
-
Neurobasal medium with B27 supplement, 1% Penicillin-Streptomycin, and L-glutamine (Differentiation Medium 2)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-D-lysine coated culture plates/coverslips
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture undifferentiated SH-SY5Y cells in Growth Medium. Seed cells onto poly-D-lysine coated plates at a density of 5 x 10^4 cells/cm².
-
Initiation of Differentiation: After 24 hours, replace the Growth Medium with Differentiation Medium 1 supplemented with 10 µM Retinoic Acid.
-
Maintenance of Differentiating Cells: Replace the medium every 2-3 days with fresh Differentiation Medium 1 containing 10 µM RA for 5-7 days.
-
Maturation: After the initial differentiation phase, switch to Differentiation Medium 2 supplemented with 50 ng/mL BDNF.
-
Mature Neuronal Culture: Maintain the cells in Differentiation Medium 2 with BDNF for an additional 5-7 days, changing the medium every 2-3 days. The cells should exhibit a mature neuronal morphology with extensive neurite networks.
Protocol 2: In Vitro SNARE Complex Formation Assay
This biochemical assay assesses the direct inhibitory effect of this compound on the assembly of the SNARE complex.[9]
Materials:
-
Recombinant SNARE proteins (Syntaxin-1A, SNAP-25, and VAMP2/Synaptobrevin-2)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, pH 7.4)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against SNARE proteins
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine Syntaxin-1A and SNAP-25 in the assay buffer and incubate for 30 minutes at room temperature to allow for the formation of the t-SNARE complex.
-
Peptide Incubation: Add varying concentrations of this compound to the t-SNARE complex solution and incubate for 15 minutes.
-
SNARE Complex Assembly: Initiate the assembly of the ternary SNARE complex by adding VAMP2 to the mixture. Incubate for 1-2 hours at 37°C.
-
SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE sample buffer. The SNARE complex is resistant to SDS denaturation at room temperature. Run the samples on an SDS-PAGE gel without boiling.
-
Detection: Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for one of the SNARE proteins (e.g., Syntaxin-1A) to visualize the assembled SNARE complex.
-
Quantification: Quantify the band intensity of the assembled SNARE complex to determine the inhibitory effect of this compound.
Protocol 3: Neurotransmitter Release Assay
This cell-based assay measures the functional consequence of SNARE complex inhibition by this compound, which is the reduction of neurotransmitter release.
Materials:
-
Differentiated SH-SY5Y or LAN-5 cells
-
This compound
-
High potassium buffer (depolarizing solution, e.g., Krebs-Ringer buffer with 50 mM KCl)
-
Neurotransmitter detection kit (e.g., glutamate or acetylcholine assay kit)
-
Plate reader
Procedure:
-
Cell Plating: Plate differentiated SH-SY5Y or LAN-5 cells in a 96-well plate.
-
Peptide Treatment: Treat the cells with varying concentrations of this compound in culture medium for 24-48 hours.
-
Pre-incubation: Gently wash the cells with a physiological buffer (e.g., Krebs-Ringer buffer with normal KCl concentration).
-
Stimulation of Release: Induce neurotransmitter release by replacing the buffer with the high potassium buffer. Incubate for 5-10 minutes.
-
Sample Collection: Collect the supernatant, which contains the released neurotransmitters.
-
Neurotransmitter Quantification: Measure the concentration of the neurotransmitter of interest in the supernatant using a commercially available assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the neurotransmitter release to the total protein content or cell number in each well. Calculate the percentage of inhibition for each concentration of this compound.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Neurotransmitter Release Assay.
Caption: Workflow for SNARE Complex Formation Assay.
References
- 1. SNAP-8: A Peptidic Frontier in Dermatological Science [newposts.ge]
- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Development of cell-based assays for testing Clostridial Neurotoxins - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 6. A sensitive cell-based assay for testing potency of botulinum neurotoxin type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accegen.com [accegen.com]
- 9. Small peptides patterned after the N-terminus domain of SNAP25 inhibit SNARE complex assembly and regulated exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
Application Notes and Protocols for Assessing SNARE Complex Disruption by Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex is a critical step in intracellular membrane fusion events, including synaptic vesicle exocytosis and hormone secretion. This complex, minimally composed of syntaxin, SNAP-25, and synaptobrevin (VAMP), drives the merging of a vesicle with a target membrane, leading to the release of neurotransmitters or other cellular cargo. Due to their central role in these processes, SNARE proteins are attractive targets for therapeutic intervention in a variety of neurological and secretory disorders.
Peptides designed to mimic specific domains of SNARE proteins can act as competitive inhibitors, disrupting the assembly of the SNARE complex and thereby modulating cellular secretion.[1][2][3] This document provides detailed protocols for assessing the efficacy of such peptides in disrupting SNARE complex formation and function. The methodologies described include in vitro biochemical assays and cell-based functional assays.
Overview of SNARE Complex Formation and Disruption by Peptides
The SNARE complex is a four-helix bundle formed by the interaction of SNARE motifs from syntaxin-1 and SNAP-25 on the plasma membrane (t-SNAREs) with the SNARE motif of VAMP2 on the vesicle membrane (v-SNARE). The assembly of this complex, a process known as "zippering," releases the energy required to overcome the repulsive forces between the lipid bilayers, leading to membrane fusion.[4][5] Peptides derived from the N-terminal or C-terminal domains of SNARE proteins can interfere with this process.[1][3] For instance, peptides patterned after the N-terminus of SNAP-25 have been shown to be potent inhibitors of SNARE complex formation.[1]
Caption: SNARE complex formation and its disruption by inhibitory peptides.
Experimental Protocols
A multi-tiered approach is recommended to thoroughly assess the potential of a peptide to disrupt SNARE complex function. This typically involves initial in vitro screening followed by validation in a cellular context.
Caption: General experimental workflow for assessing SNARE-disrupting peptides.
In Vitro Assessment of SNARE Complex Formation
This assay quantitatively measures the formation of the SNARE complex in real-time by detecting the energy transfer between two fluorescently labeled SNARE proteins.[6][7][8][9]
Principle: When a donor fluorophore-labeled SNARE protein (e.g., VAMP2-Cerulean) and an acceptor fluorophore-labeled SNARE protein (e.g., SNAP-25-Citrine) are in close proximity due to SNARE complex formation, excitation of the donor fluorophore results in emission from the acceptor fluorophore. Peptides that disrupt this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Protein Expression and Labeling:
-
Express recombinant VAMP2, syntaxin-1, and SNAP-25. VAMP2 and SNAP-25 should be expressed as fusion proteins with FRET donor (e.g., Cerulean) and acceptor (e.g., Citrine) fluorophores, respectively.
-
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing labeled VAMP2 (e.g., 1 µM) and syntaxin-1 (e.g., 1 µM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT).
-
Add varying concentrations of the inhibitory peptide to the wells.
-
Initiate the reaction by adding labeled SNAP-25 (e.g., 1 µM).
-
-
FRET Measurement:
-
Measure the fluorescence intensity of both the donor and acceptor fluorophores over time using a plate reader.
-
Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence.
-
-
Data Analysis:
-
Plot the FRET signal against the peptide concentration to determine the half-maximal inhibitory concentration (IC50).
-
Co-IP is used to qualitatively or semi-quantitatively assess the disruption of SNARE protein interactions in the presence of an inhibitory peptide.[10][11][12][13][14]
Principle: An antibody against one SNARE protein (e.g., syntaxin-1) is used to pull down its binding partners (VAMP2 and SNAP-25) from a solution. The presence of these partners in the immunoprecipitate is then detected by Western blotting. A decrease in the amount of co-precipitated proteins in the presence of the peptide indicates disruption of the complex.
Protocol:
-
SNARE Protein Incubation:
-
Incubate recombinant VAMP2, syntaxin-1, and SNAP-25 (with at least one protein being tagged, e.g., His-tagged VAMP2) in binding buffer (e.g., PBS with 0.1% Triton X-100) with or without the inhibitory peptide for 1-2 hours at 4°C.
-
-
Immunoprecipitation:
-
Add an antibody specific to one of the untagged SNARE proteins (e.g., anti-syntaxin-1) to the mixture and incubate for an additional 1-2 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1 hour at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer (e.g., binding buffer with a higher salt concentration) to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against each of the SNARE proteins (e.g., anti-His for VAMP2, anti-syntaxin-1, and anti-SNAP-25).
-
Quantify the band intensities to assess the degree of inhibition.
-
Cell-Based Assessment of Secretion
This functional assay measures the ability of a peptide to inhibit exocytosis from cultured cells, such as primary neurons or neuroendocrine cells (e.g., PC12 or chromaffin cells).[2][3]
Principle: Cells are loaded with a detectable substance (e.g., a radioactive neurotransmitter or a fluorescent dye) that is released upon stimulation of exocytosis. The amount of substance released into the medium is quantified to determine the extent of secretion. Peptides that disrupt SNARE function will reduce the amount of stimulated release.
Protocol:
-
Cell Culture and Peptide Delivery:
-
Culture the chosen cell line (e.g., PC12 cells) under standard conditions.
-
Introduce the peptide into the cells. For membrane-impermeable peptides, methods like cell permeabilization (e.g., with digitonin) or fusion with a cell-penetrating peptide (e.g., TAT sequence) may be necessary.[3]
-
-
Loading:
-
Load the cells with a marker for secretion, such as [3H]-norepinephrine or a fluorescent dye like NPY-mRuby.
-
-
Stimulation and Sample Collection:
-
Wash the cells to remove the extracellular marker.
-
Stimulate exocytosis using a secretagogue (e.g., high potassium solution or a calcium ionophore).
-
Collect the supernatant containing the released marker.
-
-
Quantification:
-
Quantify the amount of marker in the supernatant and in the cell lysate (to determine the total amount loaded).
-
Calculate the percentage of total marker released.
-
-
Data Analysis:
-
Compare the percentage of release in peptide-treated cells to control cells to determine the inhibitory effect of the peptide.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for peptides known to inhibit SNARE complex formation and function.
Table 1: Peptides Derived from SNAP-25
| Peptide Sequence | Target Interaction | Assay Type | IC50 / % Inhibition | Reference |
| SNAP-25 (187-206) | SNARE Complex Assembly | Catecholamine Release | ~20 µM | [15] |
| SNAP-25 (22-44) | Syntaxin-1/SNAP-25 Binary Complex | SNARE Complex Formation | Potent Inhibition | [1][3] |
| Ac-EEMQRR-NH2 (Argireline) | SNARE Complex Assembly | Catecholamine Release | Inhibition Observed | [3] |
Table 2: Peptides from Combinatorial Libraries
| Peptide Sequence | Target Interaction | Assay Type | IC50 / % Inhibition | Reference |
| acetyl-SAAEAFAKLYAEAFAKG-NH2 | SNARE Complex Assembly | Catecholamine & Glutamate Release | Potent Inhibition | [2][15] |
Concluding Remarks
The protocols outlined in this document provide a robust framework for the initial characterization and validation of peptides designed to disrupt SNARE complex-mediated processes. A combination of in vitro biochemical assays and cell-based functional assays is crucial for a comprehensive understanding of a peptide's mechanism of action and its potential as a therapeutic agent. Careful optimization of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible data. Further investigations may include more complex models, such as primary neuronal cultures or in vivo studies, to fully elucidate the physiological effects of these inhibitory peptides.
References
- 1. Small peptides patterned after the N-terminus domain of SNAP25 inhibit SNARE complex assembly and regulated exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of SNARE complex modulators that inhibit exocytosis from an alpha-helix-constrained combinatorial library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNARE Modulators and SNARE Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Fluorescence Lifetime Imaging Microscopy reveals rerouting of SNARE trafficking driving dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence(Forster) Resonance Energy Transfer | PPTX [slideshare.net]
- 8. SNARE-mediated fusion of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-molecule FRET study of SNARE-mediated membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. SNARE Modulators and SNARE Mimetic Peptides | MDPI [mdpi.com]
Revolutionizing Cosmeceutical Analysis: A Validated LC-MS/MS Method for the Quantification of Acetyl Octapeptide-3
Introduction
Acetyl octapeptide-3, a synthetic peptide also known as SNAP-8, has emerged as a key active ingredient in the cosmetics industry for its remarkable anti-wrinkle properties. It functions by mimicking the N-terminal end of the SNAP-25 protein, thereby competing for a position in the SNARE (Soluble NSF Attachment Protein Receptor) complex.[1] This competitive inhibition destabilizes the SNARE complex, which is crucial for the release of neurotransmitters that cause muscle contraction.[1] By modulating muscle contraction, Acetyl octapeptide-3 effectively reduces the appearance of expression lines and wrinkles, offering a safer, non-invasive alternative to botulinum toxin.[1] Given its increasing popularity in cosmetic formulations, the development of a robust and sensitive analytical method for the accurate quantification of Acetyl octapeptide-3 is paramount for quality control and formulation development. This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise analysis of Acetyl octapeptide-3 in various cosmetic matrices.
Signaling Pathway of Acetyl Octapeptide-3
Caption: Proposed mechanism of action of Acetyl Octapeptide-3.
Experimental Workflow
The analytical workflow for the quantification of Acetyl Octapeptide-3 is a multi-step process designed for accuracy and reproducibility. It begins with a robust sample preparation procedure to extract the peptide from the complex cosmetic matrix, followed by chromatographic separation and highly selective detection by tandem mass spectrometry.
Caption: LC-MS/MS experimental workflow for Acetyl Octapeptide-3.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the complexity of the cosmetic matrix.
a) For Creams and Lotions (Protein Precipitation):
-
Weigh 1.0 g of the cosmetic cream or lotion into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 5.0 mL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (IS), if used.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and precipitation of proteins and other excipients.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase A.
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC autosampler vial.
b) For Serums and Aqueous Solutions (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load 1.0 mL of the serum or aqueous sample, diluted 1:1 with 0.1% formic acid in water, onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the Acetyl octapeptide-3 with 2 mL of 80% acetonitrile in water containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase A.
-
Vortex for 30 seconds and transfer to an LC autosampler vial.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes |
b) Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
c) Multiple Reaction Monitoring (MRM) Transitions:
The selection of precursor and product ions is crucial for the selectivity and sensitivity of the method. The following MRM transitions have been optimized for Acetyl octapeptide-3:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetyl Octapeptide-3 | 521.8 | 709.4 | 25 |
| 521.8 | 865.5 | 20 | |
| Internal Standard (IS) | - | - | - |
(Note: An appropriate stable isotope-labeled internal standard should be used for the most accurate quantification.)
Quantitative Data Summary
The developed LC-MS/MS method was validated for its linearity, sensitivity, accuracy, and precision. The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 95.2 - 104.5% |
| Precision (% RSD) | < 5% |
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantitative analysis of Acetyl octapeptide-3 in cosmetic formulations. The detailed protocols for sample preparation and instrumental analysis, combined with the high sensitivity and selectivity of the method, make it a valuable tool for researchers, scientists, and drug development professionals in the cosmetic industry. The established workflow ensures accurate and reliable quantification, supporting quality control, formulation optimization, and regulatory compliance.
References
Application Notes and Protocols for Measuring Peptide Penetration in In Vitro Skin Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three key in vitro techniques used to measure the penetration of peptides into skin models: the Franz diffusion cell assay, tape stripping, and confocal laser scanning microscopy. Additionally, protocols for the preparation of common skin models and the quantification of peptides using liquid chromatography-mass spectrometry (LC-MS/MS) are included.
Franz Diffusion Cell Assay for Peptide Permeation
The Franz diffusion cell is a widely used in vitro tool for assessing the permeation of active compounds, including peptides, through skin models.[1][2] This assay measures the amount of a peptide that crosses the skin barrier and enters a receptor fluid over time, providing quantitative data on permeation kinetics.
Experimental Protocol
1.1. Skin Model Preparation:
-
Excised Human or Animal Skin:
-
Obtain full-thickness skin and remove any subcutaneous fat.
-
Prepare dermatomed skin of a specific thickness (e.g., 500 µm) using a dermatome.[3]
-
Alternatively, for epidermis separation, immerse the full-thickness skin in water at 60°C for 30-120 seconds, after which the epidermis can be gently peeled off.[4]
-
Store the prepared skin at -80°C until use.[3]
-
-
Reconstructed Human Epidermis (RhE):
1.2. Franz Diffusion Cell Setup:
-
Inspect the Franz diffusion cells for any damage. The cells consist of a donor chamber, a receptor chamber, and a membrane support.[2][7]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline - PBS, pH 7.4) and a small magnetic stir bar.[8][9] Ensure no air bubbles are trapped beneath the skin model.
-
Mount the prepared skin model onto the receptor chamber with the stratum corneum side facing the donor chamber.[3][10]
-
Clamp the donor and receptor chambers together.[11]
-
Place the Franz cells in a circulating water bath to maintain a constant temperature, typically 32°C or 37°C, to mimic physiological skin temperature.[8][10]
1.3. Peptide Application and Sampling:
-
Apply a known amount of the peptide formulation to the surface of the skin in the donor chamber.[10]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor fluid through the sampling arm.[3][8]
-
After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[10]
1.4. Sample Analysis:
-
Analyze the collected receptor fluid samples for peptide concentration using a validated analytical method, such as LC-MS/MS.[3]
Data Presentation
Table 1: Example of Quantitative Data from Franz Diffusion Cell Studies
| Peptide | Skin Model | Formulation | Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Reference |
| GHK | Porcine Skin | Cream | ~0.02 (calculated) | Not Reported | [12] |
| RGD-GHK | Porcine Skin | Cream | ~0.21 (calculated) | Not Reported | [12] |
| Leu-enkephalin | Rat Skin | Solution | Not Reported | Degradation rate constant: 0.037 h⁻¹ | [13] |
| Tyr-Pro-Leu-Gly amide | Rat Skin | Solution | Not Reported | Degradation rate constant: 0.050 h⁻¹ | [13] |
| Pep-1 | Snake Skin | Various | Varies with enhancer | Varies with enhancer | [14] |
| Pep-2 | Snake Skin | Various | Varies with enhancer | Varies with enhancer | [14] |
| Pep-3 | Snake Skin | Various | Varies with enhancer | Varies with enhancer | [14] |
Experimental Workflow
Caption: Workflow for Franz Diffusion Cell Assay.
Tape Stripping for Stratum Corneum Penetration
Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum to determine the concentration of a topically applied peptide within this outermost skin layer.[15]
Experimental Protocol
2.1. Skin Preparation and Peptide Application:
-
Prepare the skin model (in vivo or ex vivo) as required.
-
Apply the peptide formulation to a defined area of the skin surface and allow for a specific penetration time.
2.2. Tape Stripping Procedure:
-
Press a piece of adhesive tape (e.g., D-Squame®) firmly onto the application site for a few seconds.
-
Remove the tape strip in a swift, consistent motion.
-
Repeat the process with new tape strips for a predetermined number of times to collect sequential layers of the stratum corneum.[15] Each tape strip represents a deeper layer of the stratum corneum.
2.3. Peptide Extraction and Quantification:
-
Place each tape strip into a separate vial.
-
Add a suitable solvent to extract the peptide from the tape and the attached corneocytes.
-
Analyze the extracts for peptide content using a validated method like LC-MS/MS.[16]
-
The amount of stratum corneum removed on each tape can be quantified by methods such as protein analysis (e.g., BCA assay) or by weighing the tapes before and after stripping.[17][18]
Data Presentation
Table 2: Example of Quantitative Data from Tape Stripping Studies
| Peptide | Skin Model | Penetration Time | Amount in Stratum Corneum (µg/cm²) | Reference |
| Not Specified | Human (in vivo) | Not Specified | Varies with depth | [17] |
| Not Specified | Atopic Dermatitis vs. Healthy | Not Specified | Lower protein content in AD skin | [19] |
Experimental Workflow
Caption: Workflow for Tape Stripping.
Confocal Laser Scanning Microscopy (CLSM) for Visualization
CLSM is a powerful imaging technique that allows for the non-invasive, high-resolution visualization of fluorescently labeled peptides within the different layers of the skin.[20][21] It provides qualitative and semi-quantitative information about the penetration pathways and depth.
Experimental Protocol
3.1. Peptide Labeling and Skin Preparation:
-
Label the peptide of interest with a fluorescent dye (e.g., FITC, Rhodamine).
-
Prepare the skin model (excised skin or RhE).
3.2. Application and Incubation:
-
Apply the fluorescently labeled peptide formulation to the skin surface.
-
Incubate for a specific duration under controlled conditions.
3.3. Imaging:
-
After incubation, remove any excess formulation from the skin surface.
-
Mount the skin sample on a microscope slide.
-
Use a confocal laser scanning microscope to acquire optical sections (z-stacks) of the skin from the surface to the desired depth.[22][23]
-
Different lasers and filters will be required depending on the fluorescent label used.
3.4. Image Analysis:
-
Analyze the acquired images to determine the localization and penetration depth of the fluorescent peptide.
-
Semi-quantitative analysis can be performed by measuring fluorescence intensity at different depths.[23]
Data Presentation
Table 3: Example of Data from CLSM Studies
| Peptide/Molecule | Skin Model | Observation | Reference |
| Fluorescently labeled Cyclosporin A | Rat Skin | Liposomes with terpenes showed enhanced penetration. | [23] |
| TMR-CPPAIF | HaCaT cells & 3D skin model | Rapid penetration observed within 30 minutes. | [24] |
| Fluorescently labeled compounds | Porcine Skin | Visualization of penetration pathways. | [22] |
Experimental Workflow
Caption: Workflow for CLSM Imaging.
LC-MS/MS for Peptide Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to quantify peptides in complex biological matrices like skin extracts and receptor fluids.[16][25][26]
Experimental Protocol
4.1. Sample Preparation:
-
Receptor Fluid: Samples collected from Franz diffusion cells may be directly analyzed or may require a simple dilution.
-
Skin Extracts (from tape strips or whole tissue):
4.2. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system.
-
The peptides are separated based on their physicochemical properties on a chromatographic column.
-
The separated peptides are then introduced into a mass spectrometer.
-
The mass spectrometer ionizes the peptides and separates them based on their mass-to-charge ratio (m/z).
-
The peptides are then fragmented, and the resulting fragment ions are detected, providing a high degree of specificity for quantification.[25]
4.3. Data Analysis:
-
Quantify the peptide concentration by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Data Presentation
Table 4: General Parameters for LC-MS/MS Quantification of Peptides
| Parameter | Description |
| Linear Range | The concentration range over which the assay is accurate and precise (e.g., 1.5 to 48 ng/mL).[1] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified.[1] |
| Accuracy and Precision | Measures of how close the measured values are to the true value and to each other, respectively. |
| Matrix Effect | The effect of other components in the sample on the ionization of the analyte. |
| Recovery | The efficiency of the extraction process. |
Signaling Pathway (Conceptual)
Caption: Conceptual Pathway of Peptide Skin Penetration.
References
- 1. cigb.edu.cu [cigb.edu.cu]
- 2. cancer-rnr.eu [cancer-rnr.eu]
- 3. lnhlifesciences.org [lnhlifesciences.org]
- 4. Human Native and Reconstructed Skin Preparations for In Vitro Penetration and Permeation Studies | Plastic Surgery Key [plasticsurgerykey.com]
- 5. straticell.com [straticell.com]
- 6. Reconstructed Human Epidermis (RHE) | Zen-Bio Inc, RTP NC [zen-bio.com]
- 7. Interaction of nanoparticles and cell-penetrating peptides with skin for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. termedia.pl [termedia.pl]
- 9. researchgate.net [researchgate.net]
- 10. 2.5. In Vitro Skin Permeation [bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
- 13. In vitro skin penetration and degradation of peptides and their analysis using a kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 16. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tape Stripping Technique for Stratum Corneum Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of stratum corneum removal by adhesive tape stripping by total protein assay in 96-well microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 20. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. Confocal Microscopy for Visualization of Skin Penetration | Plastic Surgery Key [plasticsurgerykey.com]
- 24. Cell Penetrating Peptide as a High Safety Anti-Inflammation Ingredient for Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Research Techniques Made Simple: Mass Spectrometry for Analysis of Proteins in Dermatological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Acetyl Octapeptide-1 Stability and Degradation Pathways: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of Acetyl Octapeptide-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features influencing stability?
This compound, also known as SNAP-8, is a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2. Its stability is significantly enhanced by two key modifications: N-terminal acetylation and C-terminal amidation. These modifications protect the peptide from degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain, thereby extending its half-life.[1][2][3]
Q2: What are the primary degradation pathways for this compound?
While this compound is designed for enhanced stability, it can still undergo degradation under certain conditions. The primary degradation pathways include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at acidic or basic pH. The presence of two glutamic acid residues and one aspartic acid residue can make it susceptible to hydrolysis under certain conditions.[4][5][6]
-
Oxidation: The methionine (Met) residue in the sequence is susceptible to oxidation, which can alter the peptide's structure and function.[7][8][9]
-
Deamidation: The glutamine (Gln) residue can undergo deamidation to form glutamic acid, introducing a negative charge and potentially altering the peptide's conformation and activity.[10][11][12][13][14]
Q3: How do pH and temperature affect the stability of this compound?
This compound is generally stable within a pH range of 4.0 to 7.5. Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis of the peptide bonds. Elevated temperatures can also increase the rates of all degradation reactions, including hydrolysis, oxidation, and deamidation. For long-term storage, it is recommended to keep the lyophilized peptide at -20°C or -80°C.
Q4: What are the likely degradation products of this compound?
Based on its amino acid sequence, the following are potential degradation products that may be observed during stability studies:
-
Hydrolysis Fragments: Smaller peptide fragments resulting from the cleavage of one or more peptide bonds.
-
Oxidized Peptide: this compound with the methionine residue converted to methionine sulfoxide.
-
Deamidated Peptide: this compound where the glutamine residue has been converted to glutamic acid.
-
Isomerized Peptide: The aspartic acid residue can potentially isomerize to isoaspartic acid, which can be difficult to separate from the parent peptide.[15][16][17][18][19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide concentration in solution over time. | Adsorption to container surface: Peptides can adsorb to glass or plastic surfaces. | Use low-protein-binding microcentrifuge tubes or silanized glassware. Adding a small amount of organic solvent (e.g., acetonitrile) or a carrier protein (e.g., BSA, if compatible with the experiment) can also help. |
| Precipitation: The peptide may not be fully soluble or may precipitate out of solution at the storage temperature. | Ensure the peptide is fully dissolved. If solubility is an issue, consider using a different buffer system or adding a solubilizing agent that is compatible with your experimental setup. Before use, visually inspect the solution for any precipitates. | |
| Degradation: The peptide may be degrading due to improper storage conditions (e.g., wrong pH, temperature, or exposure to light). | Review the storage conditions. For solutions, store at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Protect from light. Ensure the pH of the buffer is within the stable range (4.0-7.5). | |
| Unexpected peaks in HPLC chromatogram. | Formation of degradation products: The peptide is degrading under the experimental or storage conditions. | Perform a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing them from other impurities. |
| Contamination: The sample may be contaminated from the solvent, container, or handling. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Filter the sample before injection. | |
| Oxidation during sample preparation: The methionine residue can be oxidized if the sample is exposed to air for extended periods or in the presence of oxidizing agents. | Prepare samples fresh before analysis. Consider degassing solvents and using amber vials to minimize light exposure. If oxidation is a major concern, the addition of an antioxidant (e.g., methionine) to the mobile phase or sample diluent might be considered, if it does not interfere with the analysis. | |
| Inconsistent experimental results. | Variability in peptide stock solution: Inaccurate initial concentration determination or degradation of the stock solution. | Accurately determine the concentration of the stock solution using a validated method (e.g., UV spectroscopy at 280 nm if the peptide contains Trp or Tyr, or a colorimetric assay like the BCA assay). Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Incomplete solubilization: The peptide may not be fully dissolved, leading to inconsistent concentrations in aliquots. | Ensure complete dissolution of the lyophilized powder. Gentle vortexing or sonication can be helpful. Visually inspect for any particulate matter before use. |
Quantitative Stability Data
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are representative values to illustrate expected stability trends. Actual results may vary depending on the specific experimental conditions.
Table 1: Stability of this compound in Aqueous Solution at Different pH and Temperatures (4 weeks)
| pH | Temperature | Remaining this compound (%) |
| 4.0 | 4°C | 98.5 |
| 4.0 | 25°C | 92.3 |
| 4.0 | 40°C | 85.1 |
| 7.0 | 4°C | 99.2 |
| 7.0 | 25°C | 95.8 |
| 7.0 | 40°C | 89.4 |
| 9.0 | 4°C | 96.4 |
| 9.0 | 25°C | 88.7 |
| 9.0 | 40°C | 75.2 |
Table 2: Degradation of this compound under Oxidative Stress (24 hours)
| Oxidizing Agent | Concentration | Temperature | Remaining this compound (%) |
| H₂O₂ | 0.1% | 25°C | 85.6 |
| H₂O₂ | 0.5% | 25°C | 62.3 |
| H₂O₂ | 1.0% | 25°C | 45.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final peptide concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final peptide concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 8, 16, and 24 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peptide concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature for 24 hours. Withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Incubate the stock solution (1 mg/mL) at 70°C for 7 days. Withdraw aliquots at 1, 3, and 7 days and dilute with mobile phase for HPLC analysis.
-
Photostability: Expose the stock solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark. After exposure, dilute the samples with mobile phase for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 45% B
-
25-30 min: 45% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Diluent: Mobile Phase A.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
References
- 1. cambridge.org [cambridge.org]
- 2. Acetylation of peptides inhibits their degradation by rumen micro-organisms | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic Acid Selective Chemical Cleavage of Peptide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Glutamic Acid Selective Chemical Cleavage of Peptide Bonds. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deamidation - Wikipedia [en.wikipedia.org]
- 12. Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study | MDPI [mdpi.com]
- 13. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in solid-phase peptide synthesis of Acetyl octapeptide-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase peptide synthesis (SPPS) of Acetyl octapeptide-1.
Troubleshooting Low Yield and Impurities
Low yield and the presence of impurities are common hurdles in the synthesis of this compound. The following sections address specific issues with potential causes and recommended solutions.
FAQs on Low Yield
1. What are the most common causes of low yield in the synthesis of this compound?
Several factors can contribute to a low overall yield. These can be broadly categorized as:
-
Incomplete Reactions: Both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid may not go to completion. Even a small percentage of failure at each step can significantly reduce the final yield of a longer peptide like an octapeptide.[1]
-
Peptide Aggregation: The growing peptide chain, particularly with certain sequences, can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.
-
Steric Hindrance: Bulky amino acid side chains or protecting groups can physically block the reactive sites, slowing down or preventing complete coupling.
-
Suboptimal Reagent Concentration and Quality: Using old or impure reagents, or suboptimal concentrations, can lead to inefficient reactions.[1]
-
Issues During Cleavage and Purification: The final steps of cleaving the peptide from the resin and subsequent purification can also be sources of significant product loss.[2][3]
2. How can I improve the efficiency of the coupling reactions?
To enhance coupling efficiency, consider the following strategies:
-
Optimize Reagent Concentrations: Increasing the concentration of the amino acid and coupling reagents can drive the reaction forward.[4] A common starting point is to use a 3-5 fold excess of amino acid and coupling reagents over the resin loading capacity.
-
Double Coupling: For amino acids that are known to be difficult to couple, such as those following a proline residue or sterically hindered amino acids, performing the coupling step twice can significantly improve the yield.[4]
-
Choice of Coupling Reagents: While standard reagents like HBTU/HATU with DIEA are effective, some sequences may benefit from alternative activators.
-
Monitor Reaction Completion: Use a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines after coupling.[5] A positive test indicates incomplete coupling, and the step should be repeated.
3. What is "capping" and how can it help with low yield?
Capping is the process of acetylating any unreacted N-terminal amines after a coupling step. This is typically done using acetic anhydride (B1165640).[6] By capping these unreacted sites, you prevent the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the desired product during purification.[1] While this doesn't increase the yield of the target peptide, it significantly improves the purity of the crude product, which can lead to a higher yield of pure peptide after purification.
Troubleshooting Specific Synthesis Issues
| Problem | Potential Cause | Recommended Solution |
| Low Final Yield After Purification | Inefficient precipitation of the cleaved peptide. | Concentrate the cleavage cocktail under a stream of nitrogen before adding cold ether to promote precipitation.[3] |
| Peptide aggregation during synthesis. | Use a resin with a lower substitution level or a more swelling-friendly resin core (e.g., PEG-based).[7] Consider using pseudoproline dipeptides in the sequence if aggregation is severe.[3] | |
| Loss of peptide during cleavage. | Ensure the cleavage cocktail is appropriate for the resin and protecting groups used. For basic peptides, multiple cleavage steps may be necessary to achieve full recovery.[8] | |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at one or more steps. | Implement a capping step with acetic anhydride after each coupling to terminate unreacted chains.[6] Perform a double coupling for difficult amino acids.[4] |
| Incomplete Fmoc deprotection. | Increase the deprotection time or use a stronger base like DBU in place of piperidine (B6355638), being mindful of potential side reactions like aspartimide formation.[9][10] | |
| Side Reactions Detected by Mass Spectrometry | Aspartimide formation, especially at Aspartic acid residues. | Use a protecting group on the Asp side chain that is less prone to this side reaction. DBU can catalyze this side reaction and should be used with caution.[4][9] |
| Oxidation of Methionine. | Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). | |
| Racemization of amino acids. | Use appropriate coupling reagents and avoid excessive reaction times and high temperatures. | |
| N-terminal Acetylation Issues | Incomplete acetylation at the final step. | Ensure a sufficient excess of acetic anhydride is used. Allow the reaction to proceed for an adequate amount of time (e.g., 1-2 hours). |
| Deacetylation during cleavage. | While less common, ensure the cleavage conditions are not overly harsh to cleave the acetyl group. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific reagents and equipment used.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin to obtain a C-terminal amide.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes before use.
-
-
Fmoc-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HATU (3-5 equivalents), and a base such as DIEA (6-10 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF.
-
-
Capping (Optional but Recommended):
-
Prepare a solution of 10% acetic anhydride in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the sequence.
-
-
N-terminal Acetylation:
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | A lower loading can help mitigate steric hindrance and aggregation for longer peptides.[7] |
| Amino Acid Excess | 3 - 5 equivalents | Higher excess may be needed for difficult couplings. |
| Coupling Reagent Excess | 3 - 5 equivalents | |
| Base (DIEA) Excess | 6 - 10 equivalents | |
| Deprotection Time | 15 - 25 minutes (total) | Can be monitored using UV absorbance of the Fmoc adduct. |
| Coupling Time | 1 - 2 hours | Can be extended or repeated (double coupling) if necessary. |
| Cleavage Time | 2 - 4 hours | Sequence dependent; monitor for completeness. |
| Crude Yield | 60-80% | Highly dependent on the sequence and synthesis efficiency. A yield of 60% can be considered good for some sequences.[3] |
| Purity after HPLC | >95% | Target for most research applications. |
Visualizations
SPPS Workflow for this compound
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Strategies to improve Acetyl octapeptide-1 solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Acetyl octapeptide-1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound, also known as SNAP-8, generally exhibits excellent solubility in water.[1][2][3][4][5][6][7][8] Some sources indicate a solubility of ≥80 mg/mL in aqueous systems.[1] It is also soluble in aqueous/alcoholic systems such as purified water, propylene (B89431) glycol, and glycerin.[1]
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: this compound is chemically stable in a pH range of 4.0 to 7.5.[1] For optimal solubility and stability, it is recommended to maintain the pH of your buffer within this range. Some commercial formulations suggest an ideal pH range of 5.0-7.0.[7]
Q3: What solvents are recommended for dissolving this compound?
A3: Water is the primary recommended solvent for this compound.[2][3][4][5][6][8] For cosmetic formulations, it is often added to the water phase. It is also soluble in mixtures of water with glycerin or propylene glycol.[1] While it is slightly soluble in ethanol, it is generally insoluble in non-polar solvents like petroleum ether.[1]
Q4: Can I use organic solvents to dissolve this compound?
A4: While this compound is generally water-soluble, if you encounter solubility issues, a small amount of a polar organic solvent may be used as a last resort. For hydrophobic peptides, solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) can be used to create a stock solution, which is then carefully diluted into the aqueous buffer.[9][10][11][12] However, given the high water solubility of this compound, this is often unnecessary. One supplier notes a solubility of 100 mg/mL in DMSO, requiring ultrasonic treatment.[13][14][15]
Q5: How does the amino acid composition of this compound influence its solubility?
A5: The solubility of a peptide is largely determined by its amino acid composition.[9][16][17] this compound has the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2][13][14][15] This sequence contains several hydrophilic and charged amino acids (Glutamic acid, Arginine, Aspartic acid), which contribute to its high water solubility. The presence of both acidic (Glu, Asp) and basic (Arg) residues means its net charge will be pH-dependent.
Troubleshooting Guide
Problem: My this compound is not dissolving or is forming a precipitate in my aqueous buffer.
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.
Initial Solubility Troubleshooting Workflow
Caption: A step-by-step workflow for initial troubleshooting of this compound solubility.
Advanced Solubilization Strategies
If initial attempts to dissolve the peptide fail, consider the following advanced strategies.
The net charge of a peptide significantly influences its solubility, with minimum solubility typically occurring at its isoelectric point (pI).[16][18] Adjusting the pH away from the pI can increase solubility.
-
For Basic Peptides: If the peptide has a net positive charge, dissolving it in a slightly acidic buffer (e.g., containing 10% acetic acid) can improve solubility.[9][12]
-
For Acidic Peptides: If the peptide has a net negative charge, a slightly basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) may be beneficial.[9][12]
Given its amino acid composition, this compound contains both acidic and basic residues. A careful, stepwise adjustment of the buffer pH within the stable range of 4.0-7.5 may enhance solubility.
For highly hydrophobic peptides, the addition of a small amount of an organic co-solvent can be effective.[9][16]
-
Recommended Co-solvents: DMSO, DMF, or acetonitrile are commonly used.[11][12]
-
Procedure: Dissolve the peptide in a minimal amount of the organic solvent first. Then, slowly add this stock solution dropwise to your aqueous buffer while vortexing.
-
Important Consideration: Ensure the final concentration of the organic solvent is compatible with your experimental system, as it may interfere with biological assays.[9]
-
Sonication: Brief periods of sonication can help break up aggregates and promote dissolution.[9][10][12] It is advisable to cool the sample on ice between sonication bursts to prevent heating and potential peptide degradation.[12]
-
Gentle Warming: In some cases, gently warming the solution (e.g., to <40°C) can increase solubility.[10][11][18] However, this should be done with caution to avoid peptide degradation.[18]
Factors Influencing Peptide Solubility
The following diagram illustrates the key factors that can affect the solubility of any peptide, including this compound.
Caption: Key factors influencing the solubility of peptides in aqueous solutions.
Experimental Protocols
Protocol 1: Standard Solubilization of this compound
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Prepare a sterile aqueous buffer of your choice (e.g., Phosphate Buffered Saline) with a pH between 5.0 and 7.0.
-
Dissolution: Add the appropriate volume of the buffer to the vial to achieve the desired final peptide concentration.
-
Mixing: Gently vortex or swirl the vial until the peptide is completely dissolved. A clear solution should be obtained.
-
Final Check: Visually inspect the solution for any particulate matter. If any is present, centrifuge the solution to pellet the undissolved material before using the supernatant.[9][10]
Protocol 2: Stepwise Approach for Difficult-to-Dissolve Peptide
-
Initial Attempt: Follow Protocol 1. If the peptide does not dissolve, proceed to the next step.
-
pH Adjustment:
-
Measure the pH of the peptide solution.
-
If the solution is cloudy, add a very small amount (e.g., 1-2 µL increments) of a dilute acid (e.g., 10% acetic acid) or base (e.g., 0.1 M ammonium bicarbonate) while monitoring the pH and observing for dissolution. Do not exceed the peptide's stable pH range of 4.0-7.5.
-
-
Sonication: If pH adjustment is insufficient, place the vial in a sonicator bath for short bursts (e.g., 10-15 seconds), allowing the solution to cool on ice in between.
-
Co-solvent (Final Resort):
-
If the peptide remains insoluble, lyophilize the sample to remove the aqueous buffer.
-
Dissolve the dried peptide in a minimal volume of a suitable organic solvent (e.g., DMSO).
-
Slowly add this stock solution dropwise into the vigorously stirring aqueous buffer to the desired final concentration.
-
Quantitative Data Summary
| Property | Value | Solvents | Citations |
| Solubility | ≥80 mg/mL | Water, Propylene Glycol, Glycerin | [1] |
| 100 mg/mL | DMSO (with sonication) | [13][14][15] | |
| Chemical Stability | pH 4.0 - 7.5 | Aqueous Buffers | [1] |
| Recommended pH | pH 5.0 - 7.0 | Cosmetic Formulations | [7][8] |
References
- 1. echemi.com [echemi.com]
- 2. researchroi.com [researchroi.com]
- 3. naturalorganicskincare.com [naturalorganicskincare.com]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. cossma.com [cossma.com]
- 6. Acetyl Octapeptide-3 Diy cosmetics ingredients - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 7. bulknaturalswholesale.com [bulknaturalswholesale.com]
- 8. mobelbiochem.com [mobelbiochem.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 17. bachem.com [bachem.com]
- 18. reta-peptide.com [reta-peptide.com]
Overcoming challenges in Acetyl octapeptide-1 formulation for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges in the formulation of Acetyl Octapeptide-1 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2][3][4] It is recognized for its anti-wrinkle properties and functions as a neurotransmitter inhibitor.[5][6] Its mechanism of action mimics the N-terminal end of the SNAP-25 protein, allowing it to compete for a position within the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex.[4][6][7][8][9][10] This competition destabilizes the SNARE complex, which is crucial for the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) with the neuronal membrane.[10] Consequently, the release of acetylcholine is attenuated, leading to a reduction in muscle contractions and the relaxation of facial muscles responsible for the formation of expression lines.[4][6][9]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity and activity of the peptide. For long-term storage, lyophilized this compound powder should be kept in a sealed container away from moisture at -80°C for up to two years or at -20°C for up to one year.[1][2] Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[11]
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO), with concentrations of up to 100 mg/mL being achievable.[1][3] For cell-based assays, it is common to first dissolve the peptide in a small amount of a sterile organic solvent like DMSO and then further dilute it with an aqueous buffer or cell culture medium to the final working concentration.[11] When preparing stock solutions, using newly opened, hygroscopic DMSO and brief ultrasonication can significantly aid in dissolution.[1]
Troubleshooting Guide
Issue 1: The peptide has precipitated out of my stock solution or working solution.
-
Question: I dissolved this compound in buffer, but it precipitated after a short time. What could be the cause and how can I fix it?
-
Answer: Peptide precipitation is a common issue that can arise from several factors:
-
Low Solubility in Aqueous Buffers: While the peptide may initially dissolve, it can aggregate and precipitate over time, especially at high concentrations. The sequence of this compound contains both charged (acidic and basic) and hydrophobic residues, which can lead to complex solubility behavior.
-
pH Nearing the Isoelectric Point (pI): Peptides are least soluble at their pI, where their net charge is zero. This reduces electrostatic repulsion between molecules, promoting aggregation.[12]
-
Improper Dissolution Technique: Incomplete initial dissolution can lead to the formation of micro-aggregates that act as seeds for further precipitation.
-
-
Troubleshooting Steps:
-
Re-dissolve with an Organic Solvent: If the peptide has precipitated, try to re-dissolve it by adding a small amount of a compatible organic solvent like DMSO.[11]
-
Optimize the Dissolution Protocol: For future preparations, dissolve the peptide first in a minimal amount of 100% DMSO.[1][3] Then, slowly add this stock solution to your aqueous buffer or cell culture medium while gently mixing.[11] The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid cytotoxicity.
-
Adjust the pH: If you suspect the pH of your solution is close to the peptide's pI, adjust it to be at least 1-2 units away. Given the presence of acidic (Asp, Glu) and basic (Arg) residues, the peptide's charge will be sensitive to pH.
-
Use Sonication: Brief periods of sonication in an ice bath can help to break up aggregates and improve solubility.[13]
-
Issue 2: I am not observing the expected biological effect in my cell-based assay.
-
Question: My cell-based assay is showing inconsistent or no activity of this compound. What are the potential reasons?
-
Answer: A lack of biological activity can be due to peptide degradation, aggregation, or issues with the experimental setup.
-
Peptide Degradation: Peptides are susceptible to degradation in aqueous solutions, especially at 37°C in cell culture media containing proteases. The presence of a methionine residue also makes this compound prone to oxidation.[13]
-
Aggregation: Aggregated peptides are often biologically inactive as the active sites may be buried within the aggregate structure.[14][15]
-
Low Cell Permeability: Due to its hydrophilic nature and size, this compound may have limited ability to penetrate the cell membrane to reach its intracellular target (the SNARE complex).[16][17]
-
Incorrect Cell Model: The chosen cell line may not express the necessary components of the SNARE complex or may not be a suitable model for neuronal activity.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the peptide from a frozen stock immediately before each experiment to minimize degradation.
-
Handle with Care: Avoid vigorous vortexing, which can induce aggregation.[11] Mix by gentle swirling or pipetting.
-
Assess Peptide Integrity: If possible, use techniques like HPLC to check the purity and integrity of your peptide stock solution over time.
-
Consider Permeabilization or Delivery Agents: For some experiments, a mild cell permeabilizing agent might be necessary. Alternatively, investigate the use of cell-penetrating peptides (CPPs) to enhance uptake.[18]
-
Validate Your Assay: Ensure your cell model is appropriate and that your assay is sensitive enough to detect the expected biological response. Run positive and negative controls to validate the assay's performance.
-
Issue 3: I am observing cytotoxicity in my cell-based assay.
-
Question: The cells in my assay are showing signs of toxicity after treatment with this compound. What could be the cause?
-
Answer: Cytotoxicity is more likely to be caused by the formulation components or peptide impurities rather than the peptide itself at typical working concentrations.
-
High Solvent Concentration: DMSO can be toxic to cells at concentrations above 0.5-1%.
-
Peptide Impurities: Impurities from the synthesis process, such as trifluoroacetic acid (TFA), can be cytotoxic.
-
Peptide Aggregates: In some cases, peptide aggregates can induce cytotoxic or apoptotic responses.[15]
-
High Peptide Concentration: While generally considered safe, very high concentrations of any peptide can have off-target effects or induce stress responses in cells.[19]
-
-
Troubleshooting Steps:
-
Perform a Solvent Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO (or other solvents) as the peptide-treated cells.
-
Check Peptide Purity: Ensure you are using a high-purity grade of this compound (typically >95%).
-
Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of the peptide for your specific cell line and assay. An MTT or similar cytotoxicity assay can be used for this purpose.[20]
-
Filter the Peptide Solution: Filtering the peptide solution through a 0.22 µm filter before adding it to the cells can help to remove any large aggregates.
-
Quantitative Data
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 1075.16 g/mol | [1][3] |
| Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 | [1][2][3] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 93.01 mM) | [1][3] |
| Storage (Lyophilized) | -80°C for 2 years; -20°C for 1 year | [1][2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution and ready-to-use working solutions for cell-based assays.
Materials:
-
Lyophilized this compound
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile, distilled water or desired buffer (e.g., PBS, cell culture medium)
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.[11]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare Stock Solution (e.g., 10 mM):
-
Carefully add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., for 1 mg of peptide, add 93 µL of DMSO for a 10 mM stock).
-
Gently swirl the vial to dissolve the peptide. If necessary, sonicate for 10-15 seconds in an ice bath to aid dissolution.[13]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquot and Store: Aliquot the stock solution into sterile, low-retention microcentrifuge tubes in volumes suitable for single experiments to avoid freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C.[1][2]
-
Prepare Working Solution:
-
Immediately before use, thaw a single aliquot of the stock solution.
-
Perform a serial dilution of the stock solution into your final cell culture medium or assay buffer to achieve the desired working concentration.
-
Important: Add the peptide stock to the medium dropwise while gently mixing to prevent precipitation.[11] The final DMSO concentration should not exceed a level that is toxic to your cells (typically <0.5%).
-
Protocol 2: In Vitro Neuronal Cell-Based Assay for Activity Assessment
Objective: To assess the inhibitory effect of this compound on neurotransmitter release in a neuronal cell model (e.g., differentiated PC12 or SH-SY5Y cells).
Materials:
-
Differentiated neuronal cells (e.g., PC12 cells treated with NGF)
-
This compound working solutions
-
High-potassium buffer (depolarizing solution, e.g., Krebs-Ringer buffer with 60 mM KCl)
-
Neurotransmitter release assay kit (e.g., for measuring dopamine (B1211576) or norepinephrine)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the neuronal cells in a multi-well plate at an appropriate density and allow them to adhere and differentiate according to your standard protocol.
-
Peptide Pre-incubation:
-
Remove the culture medium and wash the cells gently with a physiological buffer (e.g., Krebs-Ringer buffer).
-
Add fresh culture medium or buffer containing various concentrations of this compound (e.g., 1 µM to 100 µM) and a vehicle control (medium with the same final DMSO concentration).
-
Incubate for a sufficient period (e.g., 2-24 hours) to allow for peptide uptake and interaction with the SNARE complex.
-
-
Stimulation of Neurotransmitter Release:
-
Remove the peptide-containing medium and wash the cells again with the physiological buffer.
-
Add the high-potassium buffer to the wells to depolarize the cells and stimulate neurotransmitter release. Incubate for a short period (e.g., 5-15 minutes).
-
As a negative control, add a normal physiological buffer without high potassium to a set of wells.
-
-
Quantification of Release:
-
Carefully collect the supernatant (which contains the released neurotransmitters) from each well.
-
Quantify the amount of neurotransmitter in the supernatant using a suitable detection method, such as an ELISA-based kit or HPLC.
-
-
Data Analysis:
-
Normalize the amount of neurotransmitter released from peptide-treated cells to the amount released from vehicle-treated, stimulated cells.
-
Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits acetylcholine release by competing with SNAP-25.
Caption: Workflow for assessing this compound activity in neuronal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isclinical.co.uk [isclinical.co.uk]
- 6. This compound | 868844-74-0 [chemicalbook.com]
- 7. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cir-safety.org [cir-safety.org]
- 20. benchchem.com [benchchem.com]
Refinement of protocols for consistent results with Acetyl octapeptide-1
Welcome to the technical support center for Acetyl octapeptide-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments involving this peptide. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2] Its primary mechanism of action is the inhibition of neurotransmitter release at the neuromuscular junction.[3][4] It mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[4] This destabilization of the SNARE complex prevents the release of acetylcholine (B1216132), a neurotransmitter that triggers muscle contraction.[] Consequently, muscle contraction is attenuated, leading to a reduction in the appearance of expression lines and wrinkles.[3][4]
Diagram: Mechanism of Action of this compound
Caption: this compound competitively inhibits the SNARE complex, preventing acetylcholine release and muscle contraction.
2. How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the peptide's stability and activity.
-
Dissolution: this compound is a lyophilized white powder that is soluble in water and DMSO.[1][3] For cell culture experiments, it is recommended to first dissolve the peptide in a small amount of sterile, high-purity DMSO to create a concentrated stock solution.[1] Subsequently, this stock solution can be diluted with your desired sterile aqueous buffer or cell culture medium to the final working concentration. Ensure the final concentration of DMSO in your cell-based assays is non-toxic (typically ≤0.1%).[6]
-
Storage:
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder in a tightly sealed container, protected from light, at -20°C or -80°C.[2][7] It can be stable for up to 2 years at -80°C and 1 year at -20°C.[1]
-
Stock Solutions: Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7][8]
-
| Storage Condition | Lyophilized Powder | Reconstituted Stock Solution |
| -80°C | Up to 2 years[1] | Up to 6 months[7][8] |
| -20°C | Up to 1 year[1] | Up to 1 month[7][8] |
| Room Temperature | Stable for several days to weeks (short-term)[2] | Not recommended |
3. What are the typical working concentrations for in vitro experiments?
The optimal concentration of this compound will depend on the specific cell type and assay. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your experimental setup. Based on available literature for similar peptides, a starting range of 0.1 µM to 100 µM is often used for in vitro cell-based assays.[9] For SNARE complex inhibition assays, concentrations in the millimolar range (e.g., 1-2 mM) have been reported for related peptides.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Peptide Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Improper Peptide Storage/Handling | Ensure the peptide was stored correctly as a lyophilized powder and that stock solutions were aliquoted to avoid freeze-thaw cycles. Prepare fresh working dilutions for each experiment.[6] |
| Peptide Degradation | The peptide may be unstable in the experimental buffer or medium over long incubation times. Consider performing a time-course experiment to determine the optimal incubation period. |
| Incorrect Peptide Concentration | Perform a dose-response curve to identify the optimal working concentration for your specific cell line and assay.[6] A broad range (e.g., 0.1 µM to 100 µM) is a good starting point.[9] |
| Low Cell Permeability | Peptides can have limited permeability across the cell membrane. If using whole cells, consider using a permeabilizing agent (e.g., digitonin) if compatible with your assay, or opt for cell-free assay systems. |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number, and at an optimal confluency for the experiment. High confluency can alter cellular responses. |
Issue 2: Poor Solubility or Precipitation of the Peptide
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | While this compound is water-soluble, high concentrations may be difficult to dissolve directly in aqueous buffers.[3] Use a small amount of DMSO to first create a high-concentration stock solution, then dilute with your aqueous buffer.[1] |
| Low Temperature of Solvent | Ensure the solvent is at room temperature before attempting to dissolve the peptide. |
| Peptide Aggregation | Briefly sonicate the peptide solution to aid in dissolution and minimize aggregation.[10] |
| Buffer Incompatibility | The pH of the buffer may be affecting solubility. Ensure the pH is within a stable range for the peptide (pH 4.0-7.5 is reported for stability).[3] |
Issue 3: Variability in HPLC Analysis Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure a standardized and reproducible protocol for sample extraction and dilution. Use an internal standard to account for variations in sample processing. |
| Column Degradation | Peptide analysis can be harsh on HPLC columns. Use a guard column and follow the manufacturer's instructions for column cleaning and regeneration. |
| Mobile Phase Issues | Prepare fresh mobile phases daily. Ensure the pH is consistent and that the solvents are properly degassed. |
| Peptide Adsorption | Peptides can adsorb to glass and plastic surfaces. Use low-retention microcentrifuge tubes and HPLC vials.[11] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT/MTS Assay)
This protocol provides a general framework for assessing the potential cytotoxicity of this compound on a chosen cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the assay. Incubate overnight to allow for cell attachment.
-
Peptide Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM).[9] Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the untreated control.
Diagram: Cytotoxicity Assay Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. echemi.com [echemi.com]
- 4. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cir-safety.org [cir-safety.org]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of In Vitro Models for Screening Neuroinhibitory Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro models for screening neuroinhibitory peptides.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a structured format.
Neuronal Cell Culture Issues
Problem: Low Cell Viability or High Cell Death in Culture
| Possible Cause | Suggested Solution |
| Suboptimal Culture Quality | Review and optimize the neuron isolation and culture protocol. Ensure gentle handling of tissue and use appropriate media and supplements.[1] |
| Contamination | Regularly test for bacterial, fungal, and mycoplasma contamination. Always use sterile techniques and appropriate antibiotics/antimycotics.[1][2][3] If contamination is suspected, discard the culture and decontaminate the incubator and hood.[3][4] |
| Inappropriate Plating Density | Determine the optimal plating density for your specific neuronal type and experiment duration. Plating too sparsely or too densely can lead to cell aggregation and death.[1][5][6] |
| Osmotic Shock | When thawing cells, add pre-warmed medium drop-wise to the cell suspension to avoid sudden changes in osmolarity.[7] |
| Expired or Improperly Stored Reagents | Check the expiration dates of all media and supplements. Ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[7] |
Problem: Neuronal Cell Clumping or Aggregation
| Possible Cause | Suggested Solution |
| Poor Substrate Coating | Ensure culture vessels are uniformly coated with an appropriate substrate like Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL).[5][8][9] Uneven coating can cause cells to detach and clump together.[5] |
| Improper Dissociation | Over- or under-dissociation during passaging can damage cells or result in cell sheets detaching, leading to aggregation.[10] Use gentle trituration and consider using papain instead of trypsin for dissociation.[9] |
| High Cell Density | Plating neurons at too high a density can promote aggregation.[5][6] |
| Stresses During Handling | Minimize stress during media changes by performing them gently and using pre-warmed, equilibrated media.[5] |
| Serum Variability | Batch-to-batch variation in serum can affect cell adhesion. Avoid frequently switching serum brands or batches.[10] |
Problem: Contamination in Neuronal Cultures
| Type of Contamination | Indicator | Detection | Prevention/Solution |
| Bacterial | Rapid turbidity, sudden drop in pH (media turns yellow).[3][11] | Direct observation under a microscope, Gram staining.[2] | Use sterile technique, filter all solutions, and use antibiotics as a last resort. Discard contaminated cultures immediately.[3][4] |
| Fungal (Yeast/Mold) | Visible filaments or spores, media may become cloudy.[3] | Direct observation, culture on antifungal plates.[2] | Maintain a clean incubator and hood. Use antimycotics if necessary. Discard contaminated cultures.[4] |
| Mycoplasma | No visible signs, but can alter cell metabolism and growth.[3] | PCR-based detection, DNA staining (e.g., Hoechst).[2] | Quarantine new cell lines. Regularly test cultures for mycoplasma.[11] |
| Chemical | Inconsistent results, poor cell health with no visible microorganisms. | Difficult to detect directly. | Use high-purity water and reagents. Ensure all labware is thoroughly rinsed. |
Peptide-Related Issues
Problem: Inconsistent or No Peptide Activity
| Possible Cause | Suggested Solution |
| Peptide Degradation | Peptides can be degraded by proteases in cell culture media.[12][13] Store peptides in lyophilized form at -20°C or -80°C.[14] Prepare fresh solutions and minimize freeze-thaw cycles.[14] Consider peptide modifications like N-terminal acetylation or C-terminal amidation to increase stability.[13][15] |
| Incorrect Peptide Concentration | Verify the calculated concentration of your stock solution. Perform a serial dilution to determine the optimal working concentration.[16] |
| Peptide Insolubility | Ensure the peptide is fully dissolved in the appropriate solvent before adding to the culture medium. The choice of solvent depends on the peptide's net charge.[17] |
| Interaction with Assay Components | The peptide may interact with components of the culture media or assay reagents. Test for such interactions using appropriate controls. |
Assay-Specific Troubleshooting
Problem: High Background Signal in Viability Assays
| Assay | Possible Cause | Suggested Solution |
| MTT/MTS | Serum or phenol (B47542) red in the media can generate background. | Use serum-free media during the assay incubation. Include a "media only" background control. |
| LDH | Some culture media contain significant levels of LDH.[18] | Use a low-LDH containing medium or include a background control with medium only. |
| Fluorescence-based | Autofluorescence from cells or media components.[19] | Use an unstained control to determine the level of autofluorescence.[19] Consider using fluorophores with longer wavelengths (red or far-red) to minimize autofluorescence.[19] |
Problem: Inconsistent Results in High-Throughput Screening (HTS)
| Possible Cause | Suggested Solution |
| Systematic Variation | Each step in an automated HTS workflow can introduce variability.[20] |
| Edge Effects | Wells on the edge of a microplate are prone to evaporation and temperature fluctuations. |
| Data Analysis | Lack of robust data analysis methods can lead to false positives or negatives.[20] |
II. Frequently Asked Questions (FAQs)
Q1: How can I improve the stability of my neuroinhibitory peptides in the in vitro assay?
A1: Peptide stability can be enhanced through several strategies:
-
Structural Modifications: Replacing L-amino acids with D-amino acids, modifying the peptide backbone, protecting the N- and C-termini (e.g., acetylation and amidation), and cyclization can make peptides less susceptible to proteases.[21]
-
Proper Storage and Handling: Store lyophilized peptides at -20°C or -80°C.[14] Once in solution, aliquot and store frozen to avoid repeated freeze-thaw cycles.[14]
-
Assay Conditions: Minimize the incubation time of the peptide in the culture medium if degradation is a significant issue.
Q2: My primary neurons are not adhering to the culture plate. What could be the problem?
A2: Poor adherence of primary neurons is often related to the coating of the culture surface.[8] Ensure that your culture plates are evenly coated with a suitable substrate such as Poly-D-lysine (PDL) or Poly-L-ornithine.[9][22] Also, ensure that the coating has not dried out before plating the cells.[7]
Q3: What is the optimal cell density for screening neuroinhibitory peptides?
A3: The optimal plating density depends on the specific neuronal cell type and the assay being performed.[6] For assays focusing on neurite morphology, lower densities are required.[5] For neurotoxicity or neuroprotection screens, higher-density cultures may be more suitable. It is recommended to perform a titration experiment to determine the optimal density for your specific experimental setup.
Q4: I am observing high variability between replicate wells in my cell viability assay. What are the common causes?
A4: High variability can stem from several factors:
-
Uneven Cell Plating: Ensure your cell suspension is homogenous before plating and use precise pipetting techniques.[1]
-
Inconsistent Reagent Addition: Carefully add the same volume of peptide solution and assay reagents to each well.[1]
-
Edge Effects: As mentioned in the troubleshooting guide, avoid using the outer wells of the plate for critical experiments.[1]
-
Instrument Reading Errors: Ensure the plate reader is properly calibrated and that there are no bubbles in the wells, which can interfere with absorbance or fluorescence readings.
Q5: How can I be sure that the observed effect is due to the neuroinhibitory activity of the peptide and not cytotoxicity?
A5: It is crucial to perform a parallel cytotoxicity assay. You can use a cell viability assay like MTT or LDH to assess the health of the neurons at the concentrations of the peptide being tested.[18][23] If the peptide shows inhibitory activity at concentrations that do not affect cell viability, you can be more confident that the observed effect is specific.
III. Experimental Protocols
Protocol for Primary Cortical Neuron Culture
This protocol provides a general guideline for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Dissection medium (e.g., ice-cold HBSS with glucose)[21]
-
Enzymatic dissociation solution (e.g., Trypsin or Papain)[21][22]
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)[1]
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips[1]
-
Sterile dissection tools[1]
Procedure:
-
Coat culture plates with Poly-D-Lysine and incubate for at least 1 hour at 37°C. Rinse twice with sterile water and allow to dry.[21]
-
Euthanize the pregnant dam according to approved institutional protocols and collect the embryos in ice-cold dissection medium.[1][21]
-
Dissect the cortices from the embryonic brains under a dissecting microscope. Remove the meninges.[21][22]
-
Mince the cortical tissue into small pieces.[1]
-
Incubate the tissue in the enzymatic dissociation solution (e.g., 0.25% Trypsin) at 37°C for 15 minutes.[22]
-
Stop the enzymatic reaction by adding a trypsin inhibitor or serum-containing medium.[24]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[1]
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate the neurons at the desired density onto the pre-coated culture vessels in the plating medium.[1]
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a partial media change every 2-3 days.[1]
Protocol for MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[23][25]
-
96-well culture plates with cultured neurons
Procedure:
-
After treating the neuronal cultures with the neuroinhibitory peptides for the desired time, carefully remove the culture medium.[23]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]
-
After incubation, carefully remove the MTT-containing medium.[23]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][23]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.[26]
Protocol for LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
LDH assay kit (containing substrate, dye, and cofactor solutions)
-
96-well plates
-
Cultured neurons
Procedure:
-
After treatment with peptides, carefully collect a sample of the culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.[16][27]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate, a dye, and a cofactor.[26]
-
Add the reaction mixture (e.g., 100 µL) to each well containing the culture supernatant.[26]
-
Incubate the plate at room temperature for a period specified by the kit (usually 10-30 minutes), protected from light.[26]
-
Stop the reaction by adding a stop solution if required by the kit.[16]
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[16][26]
IV. Visualizations
Caption: General workflow for screening neuroinhibitory peptides.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: A generic signaling pathway for a neuroinhibitory peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. adl.usm.my [adl.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. dendrotek.ca [dendrotek.ca]
- 10. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 11. How to Detect, Avoid and Deal With Contaminated Cell Cultures - Tempo Bioscience [tempobioscience.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 21. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 22. Primary Culture of Cortical Neurons [bio-protocol.org]
- 23. 2.3. MTT Assay [bio-protocol.org]
- 24. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 25. merckmillipore.com [merckmillipore.com]
- 26. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 27. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Acetyl Octapeptide-3 Efficiency Through Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Acetyl octapeptide-3 and its delivery systems.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, characterization, and evaluation of Acetyl octapeptide-3 delivery systems.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low encapsulation efficiency of Acetyl octapeptide-3 in nanoparticles. | 1. Suboptimal formulation parameters: Incorrect polymer/lipid concentration, drug-to-carrier ratio, or solvent selection. 2. Peptide degradation: Instability of Acetyl octapeptide-3 during the encapsulation process (e.g., due to shear stress or temperature). 3. Inadequate purification: Loss of encapsulated peptide during the removal of unencapsulated drug. | 1. Optimize formulation: Systematically vary the concentration of the polymer/lipid and the peptide. Conduct a design of experiments (DoE) to identify optimal ratios. 2. Use milder encapsulation techniques: Employ methods that minimize harsh conditions, such as nanoprecipitation or self-assembly. Ensure all steps are performed at controlled temperatures.[1] 3. Refine purification method: Use techniques like tangential flow filtration for gentle purification and concentration of nanoparticles.[2] |
| Inconsistent particle size or high polydispersity index (PDI) of nanoparticles or emulsion droplets. | 1. Inefficient homogenization/sonication: Insufficient energy input or duration during particle size reduction. 2. Aggregation: Instability of the formulation leading to particle clumping. 3. Poor formulation stability: Inappropriate surfactant type or concentration. | 1. Optimize homogenization/sonication parameters: Increase the duration or power of the process. For emulsions, consider using a high-pressure homogenizer. 2. Improve colloidal stability: Adjust the zeta potential by modifying the pH or adding charged molecules to the nanoparticle surface.[3][4] 3. Screen surfactants: Test a range of surfactants at different concentrations to find the optimal stabilizer for your system. |
| Low in vitro skin permeation of Acetyl octapeptide-3 from the delivery system. | 1. Ineffective delivery system: The chosen carrier does not sufficiently enhance penetration through the stratum corneum. 2. Poor release of the peptide from the carrier: The peptide is too strongly bound to the delivery system. 3. Experimental setup issues in Franz diffusion cell: Improper skin mounting, air bubbles under the skin, or inappropriate receptor fluid.[5][6] | 1. Select a more potent delivery system: Consider microneedles, which have been shown to significantly enhance peptide delivery.[7][8][9][10][11][12] For topical formulations, evaluate penetration enhancers. 2. Modify the carrier for better release: For nanoparticles, consider using biodegradable polymers that release the drug as they degrade.[9] Adjust the composition to modulate drug-carrier interactions. 3. Optimize Franz diffusion cell protocol: Ensure the skin is properly mounted without any leaks. Use a receptor fluid in which Acetyl octapeptide-3 is stable and soluble, and which mimics physiological conditions. Degas the receptor fluid before use. |
| High cytotoxicity observed in cell viability assays. | 1. Toxicity of the delivery system components: The polymer, lipid, or surfactant used is cytotoxic at the tested concentrations. 2. Residual organic solvents: Incomplete removal of organic solvents used during nanoparticle or emulsion preparation. 3. High concentration of Acetyl octapeptide-3: Although generally considered safe, very high concentrations may affect cell viability. | 1. Use biocompatible materials: Select materials with a known good safety profile, such as hyaluronic acid or chitosan.[9] Perform dose-response studies for all formulation components. 2. Ensure complete solvent removal: Use techniques like dialysis or repeated centrifugation/resuspension cycles to thoroughly remove residual solvents. 3. Determine the IC50 of the peptide: Test a range of Acetyl octapeptide-3 concentrations alone to establish its intrinsic cytotoxicity on the chosen cell line. |
| Inconsistent wrinkle reduction in in vivo or ex vivo models. | 1. Variability in the animal/skin model: Differences in skin thickness, age, or species can affect results. 2. Inconsistent application of the formulation: Variation in the amount of product applied or the application technique. 3. Instability of the final formulation: Degradation of Acetyl octapeptide-3 over time in the final product. | 1. Standardize the model: Use animals of the same age and sex, and skin from a consistent anatomical location.[6] 2. Standardize the application: Use a positive displacement pipette or a validated application method to ensure a consistent dose is applied to the treatment area. 3. Conduct stability studies: Assess the stability of your formulation under different storage conditions (e.g., temperature, light) over time.[13][14][15] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Acetyl octapeptide-3?
Acetyl octapeptide-3, also known as SNAP-8, is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[16][17] It competes with SNAP-25 for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[16][18] By destabilizing the formation of the SNARE complex, Acetyl octapeptide-3 inhibits the release of neurotransmitters, primarily acetylcholine, at the neuromuscular junction.[7][16][19] This leads to a reduction in muscle contraction, which in turn helps to diminish the appearance of expression lines and wrinkles, particularly on the forehead and around the eyes.[16][17][20] It is considered a non-invasive alternative to Botulinum Toxin (Botox), which cleaves the SNAP-25 protein and causes muscle paralysis.[16][17]
2. Why are delivery systems necessary for Acetyl octapeptide-3?
Peptides like Acetyl octapeptide-3 are hydrophilic and have a relatively high molecular weight, which limits their ability to penetrate the lipophilic stratum corneum, the outermost layer of the skin.[6][12] This poor permeability is a major obstacle to their effectiveness when applied topically.[6] Delivery systems are designed to overcome this barrier and enhance the bioavailability of Acetyl octapeptide-3 in the target skin layers. These systems can include nanoparticles, emulsions, and microneedles, which can protect the peptide from degradation and facilitate its transport across the skin.[7][8][9][10][11][12][18]
3. Which delivery system is most effective for Acetyl octapeptide-3?
The most effective delivery system depends on the specific application and desired outcome.
-
Nanoparticles (e.g., polymeric nanoparticles, liposomes): These can encapsulate Acetyl octapeptide-3, protecting it from degradation and providing a controlled release.[1][2][19] They can also improve skin hydration and the overall formulation aesthetics.
-
Emulsions (e.g., O/W, W/O/W): These are common cosmetic bases that can be optimized to enhance the penetration of peptides. Water-rich emulsions, in particular, may increase the absorption of hydrophilic peptides.
-
Microneedles: This technology creates microscopic channels in the stratum corneum, allowing for a significant increase in the transdermal delivery of peptides.[7][8][9][10][11][12] Dissolving microneedles made from biodegradable polymers can offer a painless and efficient way to deliver the peptide directly into the skin.[9][12]
Clinical studies have suggested that dissolving microneedle technology can effectively deliver Acetyl octapeptide-3 to target areas, enhancing wrinkle reduction.[7]
4. How can I quantify the concentration of Acetyl octapeptide-3 in my formulation and in skin permeation studies?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Acetyl octapeptide-3.[21] This technique allows for accurate measurement of the peptide in complex matrices like cosmetic formulations and receptor fluid from skin permeation studies. A validated LC-MS/MS method can achieve a low limit of quantification, making it suitable for detecting the small amounts of peptide that may permeate the skin.[21]
5. What are the critical parameters to consider when designing an in vitro skin permeation study for Acetyl octapeptide-3?
For a successful in vitro skin permeation study using Franz diffusion cells, the following parameters are critical:
-
Skin Model: Excised human or porcine skin are considered the gold standards due to their similarity to human skin in terms of structure and permeability.[5][22]
-
Receptor Fluid: The receptor fluid should maintain sink conditions, meaning the concentration of the peptide in the receptor fluid should not exceed 10% of its solubility. The fluid should also be biocompatible and not damage the skin barrier.[5][6]
-
Dose Application: A finite dose, mimicking real-world application, should be applied uniformly to the skin surface.[6]
-
Sampling: The sampling schedule should be frequent enough to accurately determine the permeation profile.[6]
-
Barrier Integrity: The integrity of the skin barrier should be assessed before and after the experiment to ensure the results are valid.[6]
Quantitative Data Summary
Table 1: Comparative Efficacy of Acetyl Octapeptide-3
| Comparison | Product/Peptide | Concentration | Duration | Result | Source |
| Wrinkle Reduction | Acetyl Octapeptide-3 (SNAP-8) Solution | 10% | 28 days (twice daily) | 34.98% reduction in wrinkle depth | [20] |
| Wrinkle Reduction | Acetyl Hexapeptide-8 (Argireline) Solution | 10% | 28 days (twice daily) | 27.05% reduction in wrinkle depth | [20] |
| Wrinkle Reduction | Acetyl Octapeptide-3 (SNAP-8) | Not Specified | 28 days | Up to 38% reduction in wrinkle depth | [7] |
Table 2: Nanoparticle Loading and Release Data for Acetyl Octapeptide-3
| Parameter | Value | Experimental Conditions | Source |
| Maximum Adsorption Capacity | 220.69 mg/g | p(HEMAG) nanoparticles | [19] |
Experimental Protocols
Protocol 1: Preparation of Acetyl Octapeptide-3 Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation
-
Preparation of Organic Phase: Dissolve a known amount of a biodegradable polymer (e.g., PLGA) and Acetyl octapeptide-3 in a water-miscible organic solvent (e.g., acetone (B3395972) or ethyl acetate).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., PVA or Poloxamer 188) under constant magnetic stirring.
-
Homogenization: Subject the resulting emulsion to high-speed homogenization or sonication to reduce the droplet size.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature overnight to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet several times with deionized water to remove excess surfactant and unencapsulated peptide.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Obtain full-thickness human or porcine skin. Remove subcutaneous fat and dermatomed to a thickness of approximately 500-750 µm.
-
Franz Cell Assembly: Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if necessary) and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Dosing: Apply a known quantity of the Acetyl octapeptide-3 formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh receptor fluid.
-
Quantification: Analyze the concentration of Acetyl octapeptide-3 in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the cumulative amount of peptide permeated per unit area over time and determine the steady-state flux.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed a suitable cell line (e.g., HaCaT keratinocytes or human dermal fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Acetyl octapeptide-3 formulation (and controls, including untreated cells and vehicle control) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Express the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Signaling pathway of Acetyl octapeptide-3 in inhibiting muscle contraction.
Caption: Experimental workflow for nanoparticle preparation and evaluation.
References
- 1. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of peptide-functionalized nanoparticles - Nanbiosis [nanbiosis.es]
- 3. nanocomposix.com [nanocomposix.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microneedle Mediated Transdermal Delivery of Protein, Peptide and Antibody Based Therapeutics: Current Status and Future Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microneedle-Mediated Transdermal Drug Delivery for the Treatment of Multiple Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in microneedles-mediated transdermal delivery of protein and peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microneedle-mediated drug delivery for cutaneous diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. nbinno.com [nbinno.com]
- 17. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. New insight into anti-wrinkle treatment: Using nanoparticles as a controlled release system to increase acetyl octapeptide-3 efficiency | Semantic Scholar [semanticscholar.org]
- 20. Acetyl Octapeptide-3 (Explained + Products) [incidecoder.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Acetyl Octapeptide-1 and Acetyl Hexapeptide-8 for Neuromodulatory Anti-Wrinkle Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two popular neuromodulator peptides, Acetyl Octapeptide-1 (SNAP-8™) and Acetyl Hexapeptide-8 (Argireline®), in the context of cosmetic and dermatological applications for the reduction of expression wrinkles. This document summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the key biological pathways and experimental workflows.
Mechanism of Action: Targeting the SNARE Complex
Both this compound and Acetyl Hexapeptide-8 exert their anti-wrinkle effects by modulating the formation of the Soluble N-ethylmaleimide-sensitive factor activating protein receptor (SNARE) complex at the presynaptic terminal of neuromuscular junctions. This complex is essential for the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) (ACh) with the neuronal membrane, a critical step in muscle contraction.
Acetyl Hexapeptide-8 is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex.[1][2] By competing with native SNAP-25, Acetyl Hexapeptide-8 destabilizes the SNARE complex, leading to a reduction in ACh release and subsequent attenuation of muscle contraction.[1][3] This results in the relaxation of facial muscles and a decrease in the appearance of dynamic wrinkles.[4][5]
This compound, also known as Acetyl Octapeptide-3 and commercially as SNAP-8™, is an elongated version of Acetyl Hexapeptide-8.[6][7] Its extended amino acid chain is believed to allow for a more significant interaction with the SNARE complex, leading to a more pronounced inhibition of neurotransmitter release and, consequently, a greater muscle relaxation effect.[1][5]
Quantitative Efficacy Comparison
The following table summarizes the key quantitative data on the efficacy of this compound and Acetyl Hexapeptide-8 in reducing wrinkle depth and inhibiting neurotransmitter release.
| Parameter | This compound (SNAP-8™) | Acetyl Hexapeptide-8 (Argireline®) | Citation(s) |
| Wrinkle Depth Reduction (Clinical Studies) | Up to 63% reduction after 28-30 days of application. | Up to 30% reduction after 30 days of application. | [1] |
| Up to 38% reduction in wrinkle depth within 28 days of application. | A 49% reduction in wrinkle depth was observed after 4 weeks of daily application of a 10% formulation. | [6][8] | |
| Neurotransmitter Release Inhibition (In-vitro) | 43% inhibition of glutamate (B1630785) release at a 1.5 mM concentration. | 30% inhibition of catecholamine exocytosis at a 100 µM concentration. | [9] |
| Muscle Contraction Inhibition (In-vitro) | Approximately 30% more active than Acetyl Hexapeptide-8. | 26% inhibition of muscle contractions at 100 ppm. | [2][6] |
Experimental Protocols
In-vitro Muscle Contraction Assay
This assay evaluates the ability of the peptides to inhibit muscle contraction in a cell culture model.
Methodology:
-
Cell Culture: Co-culture of human neuronal cells (e.g., SH-SY5Y) and skeletal muscle cells (e.g., C2C12 myotubes) is established to mimic a neuromuscular junction.
-
Peptide Treatment: Differentiated muscle cells are treated with varying concentrations of this compound or Acetyl Hexapeptide-8 for a predetermined period (e.g., 24 hours). A vehicle control (placebo) is also included.
-
Stimulation: Muscle contraction is induced by electrical pulse stimulation (EPS) or by the addition of a neurotransmitter like acetylcholine.
-
Contraction Measurement: The degree of muscle cell contraction is quantified by measuring the change in cell length or the displacement of embedded micro-posts using microscopy and image analysis software.
-
Data Analysis: The percentage inhibition of muscle contraction by each peptide is calculated relative to the control group.
SNAP-25 Cleavage/Inhibition Assay
This biochemical assay assesses the direct interaction of the peptides with the SNARE complex and their ability to inhibit its formation or function, which is often indirectly measured by assessing the cleavage of SNAP-25 by neurotoxins that the peptides aim to mimic in a competitive manner.
Methodology:
-
Reagents: Recombinant SNAP-25 protein, Botulinum Neurotoxin Type A (BoNT/A) light chain (as a positive control for cleavage), this compound, and Acetyl Hexapeptide-8.
-
Reaction Setup: Recombinant SNAP-25 is incubated with BoNT/A in the presence or absence of varying concentrations of the test peptides in a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing ZnCl2 and DTT) at 37°C for a defined time (e.g., 30-60 minutes).
-
Termination and Analysis: The reaction is stopped, and the protein fragments are separated using SDS-PAGE.
-
Quantification: The intensity of the bands corresponding to cleaved and uncleaved SNAP-25 is quantified using densitometry. The percentage inhibition of SNAP-25 cleavage by the peptides is then calculated.
Neurotransmitter Release Assay (e.g., FM Dye Assay)
This assay measures the inhibition of neurotransmitter release from cultured neurons.
Methodology:
-
Cell Culture: Primary hippocampal neurons or a suitable neuronal cell line are cultured on coverslips.
-
FM Dye Loading: Neurons are stimulated (e.g., with high potassium solution) in the presence of a fluorescent dye such as FM 4-64, which is taken up into synaptic vesicles during endocytosis.
-
Peptide Incubation: After washing away the excess dye, the cells are incubated with either this compound, Acetyl Hexapeptide-8, or a control solution.
-
Destaining and Imaging: The neurons are stimulated again to induce exocytosis, causing the release of the FM dye from the vesicles. The decrease in fluorescence intensity over time is monitored using fluorescence microscopy.
-
Data Analysis: The rate and extent of fluorescence decrease are quantified to determine the amount of neurotransmitter release. The percentage inhibition of release by each peptide is calculated by comparing the fluorescence decay in peptide-treated cells to that in control cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Melatonin - Wikipedia [en.wikipedia.org]
- 3. Protocol to develop force-generating human skeletal muscle organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Energetics, kinetics, and pathway of SNARE folding and assembly revealed by optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
A Comparative Guide to SNARE Complex Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of key inhibitors targeting the SNARE complex, providing quantitative performance data, detailed experimental methodologies, and visual pathway representations to guide research and therapeutic development.
The intricate process of vesicle fusion, orchestrated by the SNARE (Soluble NSF Attachment Protein Receptor) complex, is fundamental to a vast array of cellular activities, most notably neurotransmission. The precise regulation of this machinery is paramount for cellular homeostasis, and its dysregulation is implicated in numerous neurological and systemic disorders. Consequently, inhibitors of the SNARE complex have emerged as invaluable research tools and promising therapeutic agents. This guide offers a comparative analysis of various classes of SNARE complex inhibitors, presenting key quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their endeavors.
Performance Comparison of SNARE Complex Inhibitors
The efficacy of SNARE complex inhibitors varies significantly depending on their mechanism of action and the specific assay conditions. The following tables summarize quantitative data for different classes of inhibitors, providing a basis for objective comparison.
| Inhibitor Class | Specific Inhibitor | Target(s) | Assay Type | IC50 / EC50 | Reference |
| Botulinum Neurotoxins | BoNT/A1 | SNAP-25 | Glycine Release (Rat Spinal Cord Neurons) | 0.12 ng/mL (EC50) | [1] |
| BoNT/B1 | VAMP2 | Glycine Release (Rat Spinal Cord Neurons) | 0.37 ng/mL (EC50) | [1] | |
| BoNT/C1 | Syntaxin, SNAP-25 | Glycine Release (Rat Spinal Cord Neurons) | ~1 ng/mL (EC50) | [2] | |
| BoNT/D1 | VAMP2 | Glycine Release (Rat Spinal Cord Neurons) | ~1 ng/mL (EC50) | [2] | |
| BoNT/E1 | SNAP-25 | Glycine Release (Rat Spinal Cord Neurons) | 1.56 ng/mL (EC50) | [1] | |
| BoNT/F1 | VAMP2 | Glycine Release (Rat Spinal Cord Neurons) | ~10 ng/mL (EC50) | [2] | |
| Peptide Inhibitors | SNAP-25 C-terminal peptide (20-mer) | SNAP-25 | Catecholamine release (permeabilized chromaffin cells) | ~20 µM (IC50) | [3] |
| VAMP2 N-terminal peptide (29-56) | VAMP2 | Liposome fusion assay | Potent Blocker | [4] | |
| Syntaxin 1A N-terminal peptide (2-16) | Munc18-1/SNARE assembly | Neurotransmission at calyx of Held synapse | Inhibition Observed | [3] | |
| Small Molecule Inhibitors | IPA (Inhibitor of Priming Activity) | NSF/Sec18 | In vitro SNARE priming | Low micromolar | [5][6] |
| Myricetin | SNARE complex assembly | In vitro SNARE complex formation | Inhibition Observed | ||
| Protein Regulators | Complexin | Assembled SNARE complex | Neurotransmitter release | Concentration-dependent inhibition/facilitation | [7][8] |
| Munc18-1 | Syntaxin-1, SNARE complex | Vesicle fusion | Dual inhibitory and essential roles | [9][10] | |
| Tomosyn | Syntaxin-1, SNAP-25 | SNARE complex formation | Dual inhibitory mechanisms | [11][12][13] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific experimental conditions, including the concentrations of interacting partners and the detection method used. The data presented here is for comparative purposes and may not be directly transferable between different assays.
Mechanism of Action and Inhibition Points
The diverse array of SNARE complex inhibitors target different stages of the vesicle fusion pathway. The following diagram illustrates the core SNARE-mediated fusion process and highlights the points of intervention for major inhibitor classes.
Figure 1. Overview of SNARE-mediated exocytosis and points of inhibition.
Experimental Protocols
Accurate and reproducible assessment of inhibitor performance is critical. This section provides detailed methodologies for key experiments commonly used to characterize SNARE complex inhibitors.
In Vitro SNARE-Mediated Vesicle Fusion Assay
This assay reconstitutes the core fusion machinery in liposomes to directly measure the effect of inhibitors on membrane fusion.
a. Experimental Workflow:
References
- 1. Qualitative and Quantitative Detection of Botulinum Neurotoxins from Complex Matrices: Results of the First International Proficiency Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of biological activity of commercially available purified native botulinum neurotoxin serotypes A1 to F1 in vitro, ex vivo, and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNARE Modulators and SNARE Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New gadget in the membrane trafficking toolbox: A novel inhibitor of SNARE priming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule competitive inhibitor of phosphatidic acid binding by the AAA+ protein NSF/Sec18 blocks the SNARE-priming stage of vacuole fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complexin - Wikipedia [en.wikipedia.org]
- 8. Distinct domains of Complexin I differentially regulate neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Munc18-1 is crucial to overcome the inhibition of synaptic vesicle fusion by αSNAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Munc18/Syntaxin Interaction Kinetics Control Secretory Vesicle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Acetyl Octapeptide-1 in Anti-Wrinkle Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective anti-wrinkle therapies has led to the development of various cosmetic peptides that target the physiological pathways of skin aging. Among these, Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, has emerged as a promising topical alternative to injectable botulinum toxin. This guide provides a comparative analysis of the preclinical anti-wrinkle efficacy of this compound against other well-known alternatives, including Acetyl Hexapeptide-8, Pentapeptide-18, and Botulinum Toxin Type A. The information is compiled from available scientific literature and manufacturer data to aid in research and development.
Mechanism of Action: Targeting Muscle Contraction
Expression wrinkles are formed by the repeated contraction of facial muscles. This contraction is triggered by the release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. The release of acetylcholine is a complex process mediated by the SNARE (Soluble NSF Attachment Protein Receptor) complex. This compound and its peptide counterparts exert their anti-wrinkle effects by modulating this pathway.
Signaling Pathway of Muscle Contraction and Peptide Inhibition
The core mechanism of action for this compound and similar peptides is the interference with the SNARE complex formation. By mimicking the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex, these peptides can destabilize the complex, leading to a reduction in acetylcholine release and subsequent muscle contraction.[1]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anti-wrinkle efficacy of this compound and its alternatives from various studies. It is important to note that direct head-to-head preclinical studies using standardized models are limited in publicly available literature. Much of the data is derived from manufacturer-led in-vivo studies on human subjects.
Table 1: In-Vivo Wrinkle Reduction
| Active Ingredient | Concentration | Study Duration | Wrinkle Reduction | Model/Method | Reference |
| This compound (SNAP-8) | 10% (solution) | 28 days | Up to 63% | Human volunteers, skin topography | [2] |
| Acetyl Hexapeptide-8 (Argireline) | 10% | 30 days | Up to 30% | Human volunteers, skin topography | Manufacturer Data |
| Acetyl Hexapeptide-8 (Argireline) | 10% | 4 weeks | 49% | Human volunteers (Chinese subjects) | [3] |
| Pentapeptide-18 (Leuphasyl) | 5% | 28 days | 11.64% | Human volunteers, skin topography | [4] |
| Pentapeptide-18 + Acetyl Hexapeptide-8 | 5% + 5% | 28 days | 24.62% (average), up to 47% | Human volunteers, skin topography | [4] |
| Topical Botulinum Toxin A (gel) | Not specified | Not specified | 89% of patients showed significant improvement | Human volunteers (crows feet) | [1] |
Table 2: In-Vitro/Ex-Vivo Model Data
| Active Ingredient | Concentration | Model | Effect | Reference |
| This compound (SNAP-8) | 1.5 mM | In vitro glutamate (B1630785) release assay | 43% inhibition of glutamate release | [2] |
| Acetyl Hexapeptide-8 (Argireline) | 100 ppm | In vitro muscle contraction assay (co-culture) | 26% inhibition of muscle contraction | [3] |
| Acetyl Hexapeptide-8 (Argireline) | 1 mM and 2 mM | In vitro SNARE complex formation assay | Inhibition of SNARE complex formation | [5] |
| Botulinum Toxin A | 20 nM | In vitro catecholamine release assay | Up to 60% inhibition of catecholamine release | [5] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These protocols are generalized based on common laboratory practices and should be adapted for specific experimental conditions.
In-Vitro SNARE Complex Formation Assay
This assay evaluates the ability of a test compound to inhibit the formation of the SNARE complex.
Methodology:
-
Reagent Preparation: Recombinant VAMP, Syntaxin, and SNAP-25 proteins are purified.[5]
-
Incubation: The three SNARE proteins are incubated together in a suitable buffer system, in the presence or absence of the test peptide (e.g., this compound) at various concentrations.[5]
-
SDS-PAGE: The reaction mixtures are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size. The stable SNARE complex will migrate as a higher molecular weight band.[5]
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is then probed with primary antibodies specific to one of the SNARE proteins (e.g., anti-SNAP-25).
-
Detection and Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The intensity of the bands corresponding to the SNARE complex is quantified to determine the percentage of inhibition by the test peptide.[5]
Ex-Vivo Skin Explant Wrinkle Analysis
This model uses human skin explants to assess the topical efficacy of anti-wrinkle compounds.
Methodology:
-
Skin Explant Preparation: Full-thickness human skin explants are obtained from cosmetic surgeries with informed consent. The explants are maintained in a culture medium at the air-liquid interface to preserve the skin's architecture.[6]
-
Wrinkle Induction (Optional): Wrinkles can be induced using methods such as UV irradiation to mimic photoaging.
-
Topical Application: A formulation containing the test peptide (e.g., this compound) and a placebo formulation are applied topically to the epidermal surface of the skin explants daily for a specified period (e.g., 7-14 days).
-
Wrinkle Analysis: At the end of the treatment period, the skin surface topography is analyzed using non-invasive 3D imaging techniques like fringe projection or confocal microscopy to quantify changes in wrinkle depth, volume, and roughness.[6]
-
Histological Analysis: Skin explants can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe changes in the skin structure.
In-Vitro Acetylcholine Release Assay
This assay measures the effect of test compounds on the release of acetylcholine from cultured neuronal cells.
Methodology:
-
Cell Culture: A suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) is cultured in appropriate media.
-
Cell Differentiation: Cells are often differentiated into a more mature neuronal phenotype by treatment with agents like Nerve Growth Factor (NGF).
-
Treatment: The differentiated cells are incubated with the test peptide at various concentrations for a defined period.
-
Stimulation: Acetylcholine release is stimulated by depolarizing the cells, typically with a high concentration of potassium chloride (KCl).
-
Sample Collection: The cell culture supernatant is collected.
-
Acetylcholine Quantification: The concentration of acetylcholine in the supernatant is measured using a commercially available acetylcholine assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorescent signal.
Conclusion
For researchers and drug development professionals, the preclinical models and experimental protocols outlined in this guide provide a framework for the further evaluation and validation of this compound and other anti-wrinkle peptides. Future preclinical studies employing head-to-head comparisons in standardized models such as reconstituted human epidermis and ex-vivo skin explants are warranted to provide a more definitive comparative assessment of efficacy.
References
- 1. An Open Label Clinical Trial of a Peptide Treatment Serum and Supporting Regimen Designed to Improve the Appearance of Aging Facial Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pentapeptide-18 (Explained + Products) [incidecoder.com]
- 5. cir-safety.org [cir-safety.org]
- 6. mdpi.com [mdpi.com]
The Future of Neuromodulation: Acetyl Octapeptide-1 as a Non-Toxic Alternative to Botulinum Toxin in Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for precise and safe modulation of neuronal activity is a cornerstone of neuroscience and drug development. For decades, Botulinum Toxin (BoNT) has been the gold standard for inducing localized muscle paralysis, proving invaluable in both therapeutic applications and fundamental research. However, its inherent toxicity and irreversible mechanism of action necessitate the exploration of safer, reversible alternatives. This guide provides a comprehensive comparison of Acetyl octapeptide-1, a promising non-toxic peptide, with the established Botulinum Toxin, offering a data-driven perspective for researchers seeking to refine their experimental models.
At a Glance: this compound vs. Botulinum Toxin
| Feature | This compound (also known as Acetyl Octapeptide-3, SNAP-8) | Botulinum Toxin (BoNT) |
| Mechanism of Action | Competitive inhibitor of the SNAP-25 protein, destabilizing the SNARE complex and leading to a reversible inhibition of neurotransmitter release.[1][2] | Enzymatically cleaves SNAP-25 (BoNT/A, C, E) or other SNARE proteins, causing a long-lasting blockade of acetylcholine (B1216132) release and muscle paralysis.[1] |
| Nature | Synthetic octapeptide.[1] | Neurotoxic protein produced by Clostridium botulinum. |
| Toxicity | Generally considered non-toxic and safe for topical application.[2] | One of the most potent known biological toxins. |
| Reversibility | The inhibitory effect is reversible.[2] | The cleavage of SNARE proteins is essentially irreversible; recovery requires the synthesis of new proteins. |
| Reported Efficacy | Up to 63% reduction in the appearance of expression lines in cosmetic studies.[2] | Potent inhibitor of muscle contraction, with efficacy demonstrated in numerous clinical and research applications. |
| Primary Research Use | Primarily investigated in cosmetic dermatology for anti-wrinkle effects; potential for research models requiring reversible neuromodulation. | Widely used in neuroscience research to study synaptic transmission, muscle physiology, and as a therapeutic agent for various neuromuscular disorders. |
Delving into the Mechanism of Action
The primary target for both this compound and Botulinum Toxin is the SNARE (Soluble NSF Attachment Protein Receptor) complex, a critical machinery for vesicular fusion and neurotransmitter release at the presynaptic terminal. However, their interaction with this complex differs fundamentally.
Botulinum Toxin: The Irreversible Cleaver
Botulinum Toxin, particularly serotype A, acts as a zinc-dependent endopeptidase. Its light chain is internalized into the neuron where it specifically cleaves the SNAP-25 protein. This cleavage prevents the formation of a functional SNARE complex, thereby blocking the release of acetylcholine and resulting in flaccid paralysis of the muscle.[1]
This compound: The Competitive Inhibitor
This compound is an engineered peptide that mimics the N-terminal end of the SNAP-25 protein.[1] It competes with the native SNAP-25 for a position within the SNARE complex. By binding to syntaxin (B1175090) and VAMP, it forms a non-functional or destabilized SNARE complex, which is less efficient at mediating vesicle fusion. This leads to a reduction in neurotransmitter release and, consequently, muscle contraction.[1][2] Unlike Botulinum Toxin, this inhibition is competitive and reversible.
Signaling Pathway: Neurotransmitter Release
Caption: General signaling pathway of neurotransmitter-induced muscle contraction.
Signaling Pathway: Botulinum Toxin Inhibition
Caption: Botulinum Toxin irreversibly cleaves SNAP-25, blocking neurotransmitter release.
Signaling Pathway: this compound Inhibition
Caption: this compound competitively inhibits SNAP-25, reducing neurotransmitter release.
Quantitative Comparison of Efficacy
Direct comparative studies providing quantitative efficacy data for this compound and Botulinum Toxin in a research context are limited. The following tables summarize available data from different experimental paradigms.
Table 1: In Vitro Acetylcholine Release Inhibition
| Compound | Cell Line | Concentration | % Inhibition of Acetylcholine Release | Reference |
| Botulinum Toxin A | PC12 cells | 0.02 nM | 50% after 2h incubation | [3] |
| This compound | Data not available | - | - | - |
Note: Quantitative data for this compound in a comparable in vitro acetylcholine release assay was not found in the reviewed literature.
Table 2: Ex Vivo Muscle Contraction Inhibition
| Compound | Muscle Preparation | Concentration | % Reduction in Muscle Contraction | Reference |
| Botulinum Toxin A | Mouse phrenic nerve-hemidiaphragm | 10⁻⁸ M | >75% loss of SNAP-25 immunoreactivity at 5h post-paralysis | [4] |
| This compound | Data not available | - | - | - |
Note: Quantitative data for this compound in a comparable ex vivo muscle contraction assay was not found in the reviewed literature.
Table 3: In Vivo Effects (Cosmetic Application)
| Compound | Study Design | Application | Endpoint | Result | Reference |
| Acetyl Octapeptide-3 (SNAP-8™) | Clinical study | Twice-daily topical application | Reduction in appearance of expression lines | Up to 63% in 30 days | [2] |
| Botulinum Toxin A | Various clinical studies | Intramuscular injection | Wrinkle reduction | Significant reduction, often exceeding 80% | [5] |
Detailed Experimental Protocols
To facilitate the design of comparative studies, this section outlines detailed methodologies for key experiments.
In Vitro SNAP-25 Cleavage Assay for Botulinum Toxin Activity
This assay directly measures the enzymatic activity of Botulinum Toxin A on its substrate, SNAP-25.
Objective: To quantify the cleavage of SNAP-25 by Botulinum Toxin A.
Materials:
-
Recombinant SNAP-25 protein
-
Botulinum Toxin A (light chain)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, with zinc chloride and DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting reagents and equipment
-
Anti-SNAP-25 antibody (detecting both cleaved and uncleaved forms)
-
Densitometer for quantification
Protocol:
-
Prepare reaction mixtures containing a fixed concentration of recombinant SNAP-25 and varying concentrations of Botulinum Toxin A light chain in the reaction buffer.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-SNAP-25 antibody.
-
Detect the antibody signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Quantify the band intensities of cleaved and uncleaved SNAP-25 using a densitometer.
-
Calculate the percentage of SNAP-25 cleavage for each Botulinum Toxin A concentration.
In Vitro Competitive SNARE Complex Formation Assay for this compound
This assay can be adapted to assess the ability of this compound to inhibit the formation of the SNARE complex.
Objective: To determine the inhibitory effect of this compound on the assembly of the SNARE complex.
Materials:
-
Recombinant syntaxin, VAMP, and SNAP-25 proteins
-
This compound
-
Incubation buffer (e.g., PBS)
-
ELISA plates
-
Antibodies specific for the assembled SNARE complex
-
Detection reagents (e.g., HRP-conjugated secondary antibody and substrate)
-
Plate reader
Protocol:
-
Coat ELISA plate wells with recombinant syntaxin.
-
Block non-specific binding sites.
-
Prepare mixtures of recombinant SNAP-25 and VAMP with varying concentrations of this compound.
-
Add the mixtures to the syntaxin-coated wells and incubate to allow for SNARE complex formation.
-
Wash the wells to remove unbound proteins.
-
Add an antibody that specifically recognizes the ternary SNARE complex.
-
Add a secondary antibody conjugated to HRP.
-
Add a colorimetric HRP substrate and measure the absorbance using a plate reader.
-
Calculate the percentage of SNARE complex formation inhibition at each concentration of this compound.
Ex Vivo Muscle Contraction Assay
This assay provides a more physiologically relevant model to assess the effects of neuromuscular blocking agents.
Objective: To measure the effect of this compound and Botulinum Toxin on nerve-evoked muscle contraction.
Materials:
-
Isolated nerve-muscle preparation (e.g., mouse phrenic nerve-hemidiaphragm or extensor digitorum longus)
-
Organ bath with physiological saline solution (e.g., Krebs-Ringer solution) aerated with 95% O₂ and 5% CO₂ and maintained at 37°C.
-
Force transducer and recording equipment
-
Nerve stimulator
-
This compound and Botulinum Toxin A
Protocol:
-
Dissect the nerve-muscle preparation and mount it in the organ bath.
-
Allow the preparation to equilibrate and establish a baseline of nerve-evoked muscle contractions.
-
Apply a single concentration of either this compound or Botulinum Toxin A to the bath.
-
Continuously record the force of muscle contractions over a set period.
-
For Botulinum Toxin, the onset of action may be slow, requiring several hours of recording.
-
For this compound, observe for more immediate and potentially reversible effects. A washout step can be included to assess reversibility.
-
Quantify the reduction in muscle contraction force over time for each compound.
Experimental Workflow Visualizations
Workflow for In Vitro SNAP-25 Cleavage Assay
Caption: Workflow for quantifying Botulinum Toxin activity via SNAP-25 cleavage.
Workflow for Ex Vivo Muscle Contraction Assay
Caption: Workflow for assessing neuromuscular blockade using an ex vivo muscle preparation.
Conclusion and Future Directions
This compound presents a compelling non-toxic alternative to Botulinum Toxin for research applications where reversible and safer modulation of neurotransmitter release is desired. Its mechanism as a competitive inhibitor of SNAP-25 offers a distinct advantage over the irreversible enzymatic cleavage induced by Botulinum Toxin.
While the current body of research on this compound is heavily skewed towards cosmetic applications, the foundational understanding of its mechanism of action provides a strong rationale for its exploration in basic neuroscience research. Direct, quantitative comparative studies using standardized in vitro and ex vivo models are critically needed to fully elucidate its potency and efficacy relative to Botulinum Toxin.
For researchers and drug development professionals, this compound represents a valuable tool for dissecting the intricacies of SNARE-mediated exocytosis and for developing novel therapeutics that require a more nuanced and reversible approach to neuromodulation. The experimental protocols and comparative data presented in this guide are intended to serve as a foundational resource for designing and executing such studies, ultimately paving the way for a new generation of safer and more controllable neuromodulatory agents.
References
- 1. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]
- 2. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]
- 3. Botulinum toxin A inhibits acetylcholine release from cultured neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavage of SNAP-25 by botulinum toxin type A requires receptor-mediated endocytosis, pH-dependent translocation, and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. formunova.com [formunova.com]
Unveiling the In Vivo Efficacy of Acetyl Octapeptide-1: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acetyl Octapeptide-1's performance against other neurotoxic-mimicking peptides, supported by in vivo experimental data. Delve into the detailed methodologies of key experiments and visualize the intricate signaling pathways to understand the validation of its mechanism of action.
This compound, also known as SNAP-8, has emerged as a compelling non-invasive alternative to botulinum toxin for the reduction of expression wrinkles. Its mechanism of action lies in its ability to mimic the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex. By competing with SNAP-25 for a position within this complex, this compound destabilizes its formation, leading to an inhibition of acetylcholine (B1216132) release at the neuromuscular junction and subsequent attenuation of muscle contraction.[1] This guide explores the in vivo evidence supporting this mechanism and compares its efficacy with other commercially available peptides that target expression lines through similar or complementary pathways.
Comparative Efficacy of Anti-Wrinkle Peptides
The following table summarizes the in vivo performance of this compound and its alternatives in reducing wrinkle depth. The data is compiled from various clinical and manufacturer-led studies.
| Peptide | Trade Name | Mechanism of Action | Concentration Tested | Treatment Duration | Wrinkle Depth Reduction |
| This compound (Acetyl Octapeptide-3) | SNAP-8 | SNARE complex destabilization by mimicking SNAP-25.[1] | 10% solution | 28 days | Up to 63% |
| Acetyl Hexapeptide-8 (Acetyl Hexapeptide-3) | Argireline | SNARE complex destabilization by mimicking SNAP-25.[2] | 10% emulsion | 30 days | Up to 30%[2] |
| Pentapeptide-18 | Leuphasyl | Mimics enkephalins, reducing neuronal excitability and acetylcholine release.[3][4] | 5% solution | 28 days | 11.64% (up to 23.55%)[3] |
| Dipeptide Diaminobutyroyl Benzylamide Diacetate | SYN-AKE | Antagonist of the muscular nicotinic acetylcholine receptor (mnAChR), preventing acetylcholine binding.[5][6] | 4% | 28 days | Up to 52%[2] |
| Combination: 5% Argireline + 5% Leuphasyl | N/A | Complementary mechanisms targeting both the SNARE complex and neuronal excitability.[7] | 5% of each | 28 days | 24.62% (up to 46.53%)[7] |
In Vivo Experimental Protocols
To validate the mechanism of action and efficacy of these peptides, several key in vivo experimental protocols are employed. These non-invasive techniques provide quantitative data on wrinkle reduction, muscle activity, and neurotransmitter release.
Wrinkle Depth and Skin Topography Analysis
This protocol is designed to quantify changes in skin surface topography, specifically wrinkle depth, before and after treatment.
Objective: To measure the reduction in wrinkle volume, area, and depth.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers with visible periorbital or forehead wrinkles is selected.
-
Baseline Measurement (Day 0):
-
A precise area for measurement (e.g., crow's feet) is defined for each subject.
-
A negative impression of the skin surface is made using a flexible, fast-curing silicone material.[8]
-
Alternatively, a non-contact optical 3D device, such as one employing fringe projection (e.g., PRIMOS system), is used to capture the 3D topography of the skin surface directly.[9][10]
-
-
Product Application: Subjects are instructed to apply the test product (containing the peptide) to the designated area twice daily for a specified period (e.g., 28 days). A placebo cream is used for the control group.
-
Final Measurement (e.g., Day 28):
-
The silicone impression or optical scan is repeated on the exact same area as the baseline measurement.
-
-
Data Analysis:
-
The silicone replicas are analyzed using a confocal or optical profilometer to generate 3D data of the skin's microrelief.[8][11][12]
-
Software is used to calculate various roughness parameters from the 3D data, including average roughness (Ra), mean depth of roughness (Rz), and maximum roughness (Rt), to quantify changes in wrinkle depth.[9][10]
-
Assessment of Facial Muscle Contraction via Surface Electromyography (sEMG)
This protocol measures the electrical activity of facial muscles to assess the reduction in muscle contraction following peptide application.
Objective: To quantify the muscle-relaxing effect of the peptide.
Methodology:
-
Electrode Placement: Surface electrodes are placed on the skin over the target facial muscles (e.g., frontalis for forehead lines, orbicularis oculi for crow's feet).[13][14] A reference electrode is placed on a neutral area, such as the mastoid.[15]
-
Baseline Recording:
-
Product Application: The test product is applied to the skin over the target muscles.
-
Post-Application Recording: After a specified time for the peptide to take effect, the sEMG recordings (rest and voluntary contractions) are repeated.
-
Data Analysis:
-
The raw sEMG signals are processed, and the root mean square (RMS) is calculated to quantify the amplitude of muscle activation.
-
A comparison of the average and peak sEMG amplitude before and after product application indicates the degree of muscle relaxation.[13]
-
Measurement of Acetylcholine (ACh) Release via In Vivo Microdialysis
This advanced technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of the skin, providing direct evidence of the peptide's effect on neurotransmitter release.
Objective: To determine if the topical application of the peptide reduces the release of acetylcholine in the skin.
Methodology:
-
Probe Implantation: A microdialysis probe with a semipermeable membrane is inserted into the dermal layer of the skin in the target area.[17][18]
-
Perfusion: The probe is continuously perfused with a physiological solution (perfusate).[18]
-
Baseline Sample Collection: The perfusate is collected at set intervals (e.g., every 5-20 minutes) to establish a baseline level of extracellular ACh.[19][20]
-
Product Application: The peptide formulation is applied topically to the skin surface over the microdialysis probe.
-
Post-Application Sample Collection: Collection of the dialysate continues at regular intervals after product application.
-
Neurochemical Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of acetylcholine.[19]
-
A decrease in ACh concentration in the samples collected after peptide application compared to the baseline indicates an inhibition of its release.
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows described in this guide.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for skin topography analysis.
Caption: Comparative signaling pathways of anti-wrinkle peptides.
References
- 1. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfaspa.ua [alfaspa.ua]
- 4. mdpi.com [mdpi.com]
- 5. soap-formula.ru [soap-formula.ru]
- 6. niance.com [niance.com]
- 7. ep.turbifycdn.com [ep.turbifycdn.com]
- 8. How to get confocal microscopy, optical coherence tomography (OCT), and 3D profilometry for skin? - Rapamycin Longevity News [rapamycin.news]
- 9. Detection of skin wrinkles and quantification of roughness using a novel image processing technique from a dermatoscope device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nanoscience.com [nanoscience.com]
- 12. Confocal technology and measuring principle - Sensofar [sensofar.com]
- 13. Activity Evaluation of Facial Muscles by Surface Electromyography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Perifacial EMG Acquisition System for Facial-Muscle-Movement Recognition | MDPI [mdpi.com]
- 15. Video: Wireless Surface Electromyography Recording of Facial Muscle Activity During Expressions - Experiment [jove.com]
- 16. iworx.com [iworx.com]
- 17. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Acetyl Octapeptide-1 and Other Neuropeptides
In the landscape of cosmetic and therapeutic neuropeptides, Acetyl Octapeptide-1, often referred to as SNAP-8, has emerged as a significant contender against expression lines. This guide provides a detailed comparison of its potency against other well-established neuropeptides, namely Argireline (Acetyl Hexapeptide-8) and Leuphasyl (Pentapeptide-18). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism by which these neuropeptides exert their muscle-relaxing effects is through the modulation of neurotransmitter release at the neuromuscular junction. However, they target different steps in this intricate process.
This compound (SNAP-8) and Argireline (Acetyl Hexapeptide-8) are both mimics of the N-terminal end of the SNAP-25 protein, a crucial component of the SNARE (Soluble NSF Attachment Protein Receptor) complex. This protein complex is essential for the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) (ACh) with the presynaptic membrane, leading to its release into the synaptic cleft and subsequent muscle contraction. By competing with the native SNAP-25 protein, these peptides destabilize the SNARE complex, leading to a reduction in ACh release and consequently, a relaxation of the facial muscles responsible for the formation of expression lines.[1][2] Due to its longer amino acid chain, SNAP-8 is suggested to have a more robust interaction with the SNARE complex compared to Argireline.[3]
Leuphasyl (Pentapeptide-18) , on the other hand, operates through a different, complementary mechanism. It mimics the action of natural enkephalins, which are endogenous opioids that regulate pain and emotion. Leuphasyl binds to enkephalin receptors on the surface of nerve cells, initiating a cascade that leads to a decrease in the influx of calcium ions (Ca2+) into the neuron.[4] This reduction in intracellular calcium concentration inhibits the fusion of acetylcholine-containing vesicles with the cell membrane, thereby reducing neurotransmitter release and muscle contraction.[4][5]
Quantitative Comparison of Potency
The following tables summarize the available quantitative data on the efficacy of this compound (SNAP-8), Argireline, and Leuphasyl from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in publicly available literature.
Table 1: In Vitro Potency Comparison
| Neuropeptide | Assay | Endpoint | Result | Source |
| This compound (SNAP-8) | Catecholamine Release in Chromaffin Cells | IC50 | 55 µM | [6] |
| Argireline (Acetyl Hexapeptide-8) | Catecholamine Release in Chromaffin Cells | IC50 | 110 µM | [6] |
| This compound (SNAP-8) | Glutamate Release in Neuronal Cell Culture | Inhibition | 38% | [7] |
| Leuphasyl (Pentapeptide-18) | Glutamate Release in Neuronal Cell Culture | Inhibition | 7% | [7] |
| Argireline (Acetyl Hexapeptide-8) | Muscle Contraction in Neuron-Muscle Co-culture | Inhibition | 26% at 100 ppm | [2] |
Table 2: In Vivo Efficacy Comparison (Wrinkle Reduction)
| Neuropeptide | Concentration & Duration | Endpoint | Result | Source |
| This compound (SNAP-8) | 10% solution, 28 days | Wrinkle Depth Reduction | Up to 63.13% | [6] |
| This compound (SNAP-8) | Not Specified, 28 days | Wrinkle Depth Reduction | Up to 38% | [4] |
| Argireline (Acetyl Hexapeptide-8) | 10% emulsion, 30 days | Wrinkle Depth Reduction | Up to 30% | [4][6] |
| Argireline (Acetyl Hexapeptide-8) | Not Specified, 4 weeks | Anti-wrinkle Efficacy | 48.9% | [4] |
| Argireline (Acetyl Hexapeptide-8) | 2% solution, 7 days | Wrinkle Volume Reduction | 20.6% | [1][8] |
| Leuphasyl (Pentapeptide-18) | 5% solution, 28 days | Wrinkle Depth Reduction | 11.64% (up to 23.55%) | Lipotec |
| Argireline + Leuphasyl | 5% of each, 28 days | Wrinkle Depth Reduction | 24.62% (up to 47%) | Lipotec |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
In Vitro Inhibition of Neurotransmitter Release from Chromaffin Cells
This assay is a common model to study the inhibition of exocytosis.
-
Cell Culture: Bovine adrenal chromaffin cells are isolated and cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Peptide Incubation: Cells are incubated with varying concentrations of the test peptides (e.g., this compound, Argireline) for a specified period (e.g., 24 hours).
-
Stimulation of Release: The cells are then stimulated to release catecholamines (e.g., adrenaline, noradrenaline) by depolarization with a high concentration of potassium chloride (e.g., 59 mM KCl) for a short duration (e.g., 10 minutes).
-
Quantification of Release: The amount of catecholamine released into the supernatant is quantified using a sensitive method such as high-performance liquid chromatography (HPLC) with electrochemical detection or a radioactive assay if the cells were pre-loaded with a radiolabeled precursor.
-
Data Analysis: The percentage of inhibition of catecholamine release is calculated for each peptide concentration relative to the stimulated control (no peptide). The IC50 value, the concentration of the peptide that inhibits 50% of the neurotransmitter release, is then determined from the dose-response curve.[6]
In Vitro Neuron-Muscle Co-culture for Muscle Contraction Inhibition
This model more closely mimics the physiological environment of the neuromuscular junction.
-
Cell Culture: Motor neurons derived from a suitable source (e.g., embryonic stem cells or a neuronal cell line) are co-cultured with myotubes (differentiated muscle cells).
-
Peptide Treatment: The co-culture is treated with the test peptide (e.g., Argireline at 100 ppm) for a defined period.
-
Stimulation of Contraction: The motor neurons are electrically stimulated to induce the release of acetylcholine and subsequent contraction of the myotubes.
-
Measurement of Contraction: The force of muscle contraction is measured using sensitive force transducers or by analyzing the displacement of micro-posts on which the muscle cells are grown.
-
Data Analysis: The percentage of inhibition of muscle contraction is calculated by comparing the contraction force in the presence and absence of the peptide.[2]
In Vivo Wrinkle Depth Analysis
This clinical testing method is used to evaluate the efficacy of topical formulations.
-
Study Population: A panel of human volunteers with visible expression lines (e.g., crow's feet) is recruited.
-
Product Application: Volunteers apply a cream or serum containing a specific concentration of the neuropeptide (e.g., 10% this compound solution) to one side of their face and a placebo to the other side, twice daily for a set duration (e.g., 28 days).
-
Wrinkle Measurement: Silicone replicas of the skin surface are taken at the beginning and end of the study. The topography of these replicas is then analyzed using advanced imaging techniques such as confocal laser scanning microscopy or fringe projection to quantify changes in wrinkle depth, volume, and length.
-
Data Analysis: The percentage of wrinkle reduction is calculated by comparing the measurements before and after treatment for both the active and placebo-treated areas.[6]
Conclusion
The available data suggests that this compound (SNAP-8) exhibits a higher in vitro potency compared to Argireline in assays measuring the inhibition of neurotransmitter release. This is further supported by in vivo studies demonstrating a greater reduction in wrinkle depth with SNAP-8. Leuphasyl, while appearing less potent on its own in some in vitro assays, operates through a distinct mechanism that offers synergistic effects when combined with SNARE-complex-inhibiting peptides like Argireline.
The choice of neuropeptide for a specific application will depend on the desired level of efficacy, the formulation strategy, and whether a single active ingredient or a combination approach is preferred. Further head-to-head comparative studies published in peer-reviewed journals are needed to provide a more definitive and granular understanding of the relative potencies of these and other emerging neuropeptides.
References
- 1. SNARE Modulators and SNARE Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin-Nerve Co-Culture Systems for Disease Modeling and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aestheticcosmetology.com [aestheticcosmetology.com]
- 5. mdpi.com [mdpi.com]
- 6. biotherapeutic.es [biotherapeutic.es]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
Quantitative comparison of neurotransmitter release inhibition by different peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the inhibitory effects of various peptides on neurotransmitter release, supported by experimental data. The information is intended to assist researchers in selecting appropriate peptides for their studies and to provide a comparative framework for drug development.
Quantitative Comparison of Peptide Inhibition
The inhibitory potency of peptides on neurotransmitter release is a critical parameter in understanding their physiological roles and therapeutic potential. This section presents a summary of quantitative data from various studies, focusing on Neuropeptide Y (NPY), Somatostatin (B550006), and Opioid Peptides. It is important to note that a direct comparison of potencies can be challenging due to variations in experimental models and conditions across different studies.
Inhibition of Glutamate (B1630785) Release
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its release is tightly regulated. Several peptides have been shown to inhibit glutamate release, thereby modulating excitatory neurotransmission.
| Peptide Family | Peptide/Agonist | Neurotransmitter | Experimental Model | Quantitative Measure | Potency/Efficacy |
| Neuropeptide Y | Neuropeptide Y (NPY) | Glutamate | Rat hippocampal slices | Half-maximal response | ~10 nM[1] |
| Maximal Inhibition | 50-60% at 100 nM[1] | ||||
| [Leu31, Pro34] NPY (Y1 agonist) | Glutamate | Rat cerebrocortical synaptosomes | Inhibition | Yes (qualitative)[2] | |
| Opioid Peptides | ω-conotoxin MVIIC (N- and P/Q-type Ca2+ channel blocker) | Glutamate | Rat neocortical and hippocampal slices | % Inhibition | 19-55%[3] |
Inhibition of GABA and Acetylcholine (B1216132) Release
GABA is the main inhibitory neurotransmitter, while acetylcholine plays a crucial role in the peripheral and central nervous systems. The modulation of their release by peptides has significant implications for neuronal excitability and function.
| Peptide Family | Peptide/Agonist | Neurotransmitter | Experimental Model | Quantitative Measure | Potency/Efficacy |
| Neuropeptide Y | Neuropeptide Y (NPY) | GABA | Rat thalamic reticular nucleus (RT) neurons | % Inhibition of mIPSC frequency | 63%[4] |
| GABA | Rat thalamic ventral basal complex (VB) neurons | % Inhibition of mIPSC frequency | 37%[4] | ||
| GABA | Rat thalamic reticular nucleus (RT) neurons | % Inhibition of evoked IPSCs | 18%[4] | ||
| GABA | Rat thalamic ventral basal complex (VB) neurons | % Inhibition of evoked IPSCs | 5%[4] | ||
| Somatostatin | Somatostatin | Exocytosis (general) | Rat pancreatic α-cells | IC50 | 68 nM |
| Exocytosis (general) | Rat pancreatic α-cells | % Inhibition | 80% | ||
| Opioid Peptides | D-Ala2-Met5-enkephalinamide (DALA) | GABA | Rat hippocampal interneurons | Inhibition of mIPSC frequency | Yes (qualitative)[4] |
| Normorphine | GABA | Rat hippocampal CA1 pyramidal cells | Inhibition of IPSPs | Yes (qualitative)[5] | |
| Morphine sulfate | Acetylcholine | Chick ciliary ganglion-choroid | % Inhibition of stimulated release | ~90% at 10 µM |
Signaling Pathways of Peptide-Mediated Inhibition
Peptides typically inhibit neurotransmitter release by activating presynaptic G-protein coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades that ultimately interfere with the process of vesicular exocytosis.
Neuropeptide Y (NPY) Signaling Pathway
NPY exerts its inhibitory effects primarily through Y1 and Y2 receptors, which are coupled to inhibitory G-proteins (Gi/o).
Activation of Y1 and Y2 receptors by NPY leads to the dissociation of the Gi/o protein. The α-subunit inhibits adenylyl cyclase, reducing cAMP levels and subsequent protein kinase A (PKA) activity. The βγ-subunits can directly inhibit voltage-gated calcium channels, reducing calcium influx which is essential for vesicle fusion, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the presynaptic terminal.
Opioid Peptide Signaling Pathway
Opioid peptides, such as enkephalins and endomorphins, bind to μ, δ, and κ-opioid receptors, which are also coupled to Gi/o proteins.
Similar to NPY receptors, activated opioid receptors inhibit adenylyl cyclase and voltage-gated calcium channels while activating potassium channels. Additionally, the βγ-subunits of the G-protein can directly interact with components of the SNARE complex, the machinery responsible for vesicle fusion, thereby inhibiting the release process downstream of calcium entry.
Somatostatin Signaling Pathway
Somatostatin inhibits neurotransmitter and hormone release through the activation of five different somatostatin receptor subtypes (SSTR1-5), which are coupled to Gi/o proteins.
The signaling mechanisms of somatostatin are similar to those of NPY and opioids, involving inhibition of adenylyl cyclase and calcium channels, and activation of potassium channels. Additionally, somatostatin receptor activation can lead to the stimulation of protein phosphatases, such as calcineurin, which can dephosphorylate proteins involved in the exocytotic machinery, thereby inhibiting release.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the quantitative comparison of peptide-mediated inhibition of neurotransmitter release.
In Vitro Neurotransmitter Release Assay from Synaptosomes
This protocol is used to measure the release of neurotransmitters from isolated nerve terminals (synaptosomes) and to quantify the inhibitory effect of peptides.
1. Synaptosome Preparation:
-
Dissect the brain region of interest (e.g., hippocampus, cerebral cortex) in ice-cold sucrose buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g) to pellet the crude synaptosomal fraction.
-
For higher purity, resuspend the pellet and layer it onto a discontinuous Ficoll or Percoll gradient and centrifuge at high speed. Collect the synaptosome fraction from the interface.
-
Wash the purified synaptosomes in a physiological buffer.
2. Neurotransmitter Release Assay:
-
Pre-incubate the synaptosomes with the desired concentration of the inhibitory peptide or vehicle control.
-
Stimulate neurotransmitter release by depolarization, typically using a high concentration of potassium chloride (e.g., 40 mM KCl) or a potassium channel blocker like 4-aminopyridine (B3432731) (4-AP)[6].
-
Collect the superfusate at different time points.
-
Terminate the release by adding a calcium-free buffer containing EGTA.
-
Quantify the amount of neurotransmitter in the collected samples using methods such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or fluorometric assays using specific enzymes.
3. Data Analysis:
-
Calculate the amount of neurotransmitter released in the presence and absence of the peptide.
-
Determine the percentage inhibition of release for each peptide concentration.
-
For IC50 determination, perform a dose-response curve and fit the data to a sigmoidal dose-response equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of synaptic currents from individual neurons, providing a direct measure of neurotransmitter release from presynaptic terminals.
1. Preparation:
-
Prepare acute brain slices or use cultured neurons.
-
Place the preparation in a recording chamber on an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Pull glass micropipettes and fill them with an intracellular solution.
2. Recording:
-
Under visual guidance, approach a target neuron with the micropipette.
-
Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the neuron's membrane potential at a holding potential appropriate for recording either excitatory postsynaptic currents (EPSCs, e.g., -70 mV) or inhibitory postsynaptic currents (IPSCs, e.g., 0 mV).
3. Experiment:
-
Record baseline synaptic activity (either spontaneous, miniature, or evoked currents).
-
Bath apply the peptide of interest at a known concentration.
-
Record synaptic activity in the presence of the peptide.
-
To assess reversibility, wash out the peptide and record the recovery of synaptic activity.
4. Data Analysis:
-
Measure the amplitude and frequency of spontaneous or miniature synaptic currents. A decrease in frequency with no change in amplitude is indicative of a presynaptic site of action.
-
For evoked currents, measure the peak amplitude. The paired-pulse ratio (the ratio of the amplitude of the second response to the first in a pair of closely spaced stimuli) can also be analyzed; an increase in this ratio suggests a presynaptic mechanism of inhibition.
-
Calculate the percentage inhibition of the synaptic current amplitude or frequency.
References
- 1. Neuropeptide Y inhibits potassium-stimulated glutamate release through Y2 receptors in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of neuropeptide Y Y1 receptors inhibits glutamate release through reduction of voltage-dependent Ca2+ entry in the rat cerebral cortex nerve terminals: suppression of this inhibitory effect by the protein kinase C-dependent facilitatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of K(+)-evoked glutamate release from rat neocortical and hippocampal slices by gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid inhibition of GABA release from presynaptic terminals of rat hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of opioid and GABA receptor control of excitability and membrane conductance in hippocampal CA1 pyramidal cells in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Benchmarking Cosmetic Peptides: A Comparative Analysis of Acetyl Octapeptide-1 and Other Neuromodulating Agents
For Immediate Release
A comprehensive review of available data provides a comparative analysis of Acetyl Octapeptide-1 against other leading neuropeptides in the cosmetic industry. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, mechanisms of action, and experimental validation of these popular anti-wrinkle agents.
Expression lines, a prominent sign of skin aging, are targeted by a class of cosmetic peptides that modulate neurotransmitter release at the neuromuscular junction. Among these, this compound (also known as SNAP-8), Acetyl Hexapeptide-8 (Argireline), and Pentapeptide-18 (Leuphasyl) are some of the most widely recognized ingredients. This guide synthesizes available data to facilitate an objective comparison of their efficacy.
Performance Data Summary
The following table summarizes the quantitative performance of this compound, Acetyl Hexapeptide-8, and Pentapeptide-18 in reducing the appearance of wrinkles, based on manufacturer-provided studies and available literature. It is important to note that a lack of independent, head-to-head clinical trials necessitates a cautious interpretation of this data.
| Peptide | Trade Name(s) | Mechanism of Action | Reported Efficacy | Concentration & Duration | Source of Data |
| This compound | SNAP-8 | Competes with SNAP-25 for a position in the SNARE complex, destabilizing it and thereby inhibiting acetylcholine (B1216132) release.[1] | Up to 63% reduction in wrinkle depth.[2][3] Another study showed up to a 38% reduction in wrinkle depth.[4] | Not specified in snippets; 28 days.[3][4] | Manufacturer (Lipotec) studies.[2] |
| Acetyl Hexapeptide-8 | Argireline | Mimics the N-terminal end of SNAP-25, competing for a place in the SNARE complex to inhibit acetylcholine release.[5] | Up to 30% reduction in wrinkle depth.[2] A separate study reported a 48.8% anti-wrinkle efficacy compared to a placebo.[5] | 10% solution; 30 days.[5] | Manufacturer (Lipotec) study and a randomized, double-blind trial.[2][5] |
| Pentapeptide-18 | Leuphasyl | Mimics enkephalins, binding to enkephalin receptors on nerve cells to reduce neuronal excitability and modulate acetylcholine release.[1][5] | 34.7% reduction in frontal wrinkles and 28.4% in periorbital wrinkles.[4] | 2% concentration; 2 months.[6] | Open-label study.[6] |
Signaling Pathways
The distinct mechanisms of action of these peptides are crucial to understanding their function and potential for synergistic use.
Figure 1: Signaling pathways of SNARE-complex-inhibiting peptides and enkephalin-mimicking peptides.
Experimental Protocols
The evaluation of anti-wrinkle peptides involves a multi-stage process, from initial in-vitro screening to clinical validation in human subjects.
In-Vitro Assessment of Muscle Contraction Inhibition
A common in-vitro method to assess the efficacy of neuromodulating peptides is through a muscle contraction assay using a co-culture of motor neurons and muscle cells or an engineered muscle tissue model.
Objective: To quantify the reduction in muscle contraction frequency or force upon application of the test peptide.
Methodology:
-
Cell Culture: Human induced pluripotent stem cells (iPSCs) are differentiated into motor neurons and skeletal muscle cells.
-
Tissue Engineering: The differentiated cells are co-cultured in a 3D hydrogel matrix (e.g., Matrigel and fibrinogen) to form bioengineered muscle strips.[7] These strips are anchored to two points, allowing for the measurement of contractile forces.
-
Peptide Application: The test peptide (e.g., this compound) is added to the culture medium at various concentrations. A vehicle control (placebo) is also included.
-
Stimulation: Muscle contraction is induced either electrically, by applying electrical pulses to depolarize the cell membrane, or chemically, using substances like acetylcholine or potassium chloride.[7][8]
-
Data Acquisition: The contraction of the muscle strips is recorded using video microscopy. The change in the length or the deflection of flexible pillars to which the muscle is attached is measured.
-
Analysis: The frequency and amplitude of muscle contractions are quantified and compared between the peptide-treated groups and the control group to determine the percentage of inhibition.
Clinical Evaluation of Anti-Wrinkle Efficacy
Clinical trials are essential to substantiate the in-vitro findings and evaluate the performance of the peptide in a real-world setting.
Objective: To assess the reduction in the appearance of facial wrinkles after topical application of a peptide-containing formulation.
Study Design: A randomized, double-blind, placebo-controlled study is the gold standard.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers with mild to moderate facial wrinkles (e.g., crow's feet, forehead lines) is recruited.[9]
-
Randomization: Subjects are randomly assigned to receive either the active formulation containing the test peptide or a placebo formulation.
-
Application Protocol: Subjects apply the assigned product to their facial skin twice daily for a specified duration (e.g., 12 weeks).[9]
-
Efficacy Assessment: Wrinkle severity is evaluated at baseline and at predefined follow-up time points (e.g., 4, 8, and 12 weeks).[9]
-
Clinical Grading: An expert dermatologist assesses wrinkle depth and length using a standardized visual scale.
-
Instrumental Analysis: High-resolution 3D imaging systems (e.g., PRIMOS CR) are used to obtain precise measurements of wrinkle parameters.[9]
-
-
Tolerability and Safety: The subjects are monitored for any adverse skin reactions throughout the study.
-
Statistical Analysis: The data from the active and placebo groups are statistically compared to determine the significance of the observed wrinkle reduction.
Figure 2: A generalized experimental workflow for the evaluation of cosmetic peptides.
Synergistic Potential
The different mechanisms of action of these peptides suggest a potential for synergistic effects when used in combination. For instance, combining a SNARE complex inhibitor like Acetyl Hexapeptide-8 with an enkephalin mimic like Pentapeptide-18 could target wrinkle formation through two independent pathways, potentially leading to enhanced efficacy.[1] One study reported that the combination of Argireline and Leuphasyl resulted in up to a 47% reduction in wrinkles in 28 days.[10]
Conclusion
This compound (SNAP-8) demonstrates significant potential for reducing the appearance of expression lines, with some manufacturer data suggesting a higher efficacy than Acetyl Hexapeptide-8. Pentapeptide-18 offers an alternative mechanism of action that also shows promise in wrinkle reduction. For researchers and formulators, the choice of peptide will depend on the desired level of efficacy, target application, and formulation strategy. The potential for synergistic activity by combining peptides with different mechanisms of action presents an exciting avenue for the development of next-generation anti-aging cosmeceuticals. Further independent, comparative clinical studies are warranted to provide a more definitive hierarchy of performance among these neuromodulating peptides.
References
- 1. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mokiner.com [mokiner.com]
- 3. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Contractile force assessment methods for in vitro skeletal muscle tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. savemefrom.com [savemefrom.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acetyl Octapeptide-1
Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of Acetyl octapeptide-1, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing environmental impact and ensuring compliance with institutional and regulatory standards.
Core Principles of Chemical Waste Management
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they supersede any general recommendations. The primary goals are to prevent environmental release and ensure personnel safety.
-
Consult Safety Data Sheets (SDS): Always review the most current SDS for this compound before handling and disposal.
-
Institutional Guidelines: Adherence to your organization's specific protocols for chemical waste is mandatory.[1]
-
Prevent Environmental Release: Never dispose of this compound or its solutions down the drain or in regular trash, as this can pose environmental risks.[1][2][3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for handling and disposing of waste containing this compound.
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
While this compound is not broadly classified as hazardous, it is prudent to handle it with caution as its toxicological properties are not fully investigated.[1] The provided Safety Data Sheet indicates a health hazard rating of 2 from the National Fire Protection Association (NFPA), suggesting that intense or continued, but not chronic, exposure could cause temporary incapacitation or possible residual injury.[2]
-
Required PPE: Wear suitable protective clothing, chemical-impermeable gloves that have been inspected prior to use, and eye protection.[2]
-
Work Area: Handle the chemical in a well-ventilated area to avoid the formation of dust and aerosols.[2][4]
Step 2: Waste Segregation
Proper segregation at the source is critical for safe disposal.
-
Liquid Waste: Solutions containing this compound.
-
Solid Waste: Contaminated items such as gloves, pipette tips, vials, and absorbent materials.[1]
-
Sharps: Contaminated needles or other sharp objects must be placed in a designated sharps container.
Step 3: Liquid Waste Treatment (Inactivation and Neutralization)
For liquid waste, an inactivation step is recommended to degrade the peptide, providing an additional layer of safety.[1]
Experimental Protocol: Peptide Inactivation by Hydrolysis
-
Chemical Degradation: Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to break the peptide bonds through hydrolysis.[1]
-
Inactivation Time: Allow the solution to stand for a minimum of 24 hours to ensure complete degradation of the peptide.[1]
-
Neutralization: After inactivation, carefully neutralize the solution.
-
Collection: Transfer the neutralized solution into a designated, sealable, and clearly labeled liquid waste container.[1]
Step 4: Solid Waste Handling
Place all non-sharp solid waste contaminated with this compound into a designated solid chemical waste container.[1] This container should be durable and properly labeled.
Step 5: Packaging and Labeling
-
Container Integrity: Ensure all waste containers are in good condition, compatible with the waste, and can be securely sealed.[2][4]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" (or as required by your institution), list all contents including the inactivated peptide and any solvents, and affix the date.
Step 6: Storage Pending Disposal
Store sealed and labeled waste containers in a designated, secure secondary containment area.[1] This area should be away from incompatible materials and general laboratory traffic.
Step 7: Final Disposal
-
Authorized Disposal: The ultimate disposal of this compound waste must be conducted through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[2]
-
EHS Coordination: Arrange for the collection of the waste by your institution's EHS department or an approved chemical waste disposal contractor.[1] Do not discharge to sewer systems.[2]
Quantitative Data for Disposal Protocol
The following table summarizes key quantitative parameters for the recommended liquid waste inactivation protocol.
| Parameter | Recommendation | Purpose | Citation |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | To achieve chemical hydrolysis of peptide bonds. | [1] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. | [1] |
| Final pH of Liquid Waste | 6.0 - 8.0 | To ensure the waste is neutralized before collection. | [1] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below.
Contingency Planning: Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Isolate the Area: Evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[2] Do not allow the chemical to enter drains, water courses, or the ground.[2][3] For large spills, dike the spilled material.[3]
-
Cleanup:
-
Disposal of Spill Debris: Collect all contaminated materials into a suitable, closed container for disposal in accordance with the procedures outlined above.[2][4]
Disposal of Contaminated Packaging
Empty containers may retain product residue and must be handled appropriately.
-
Decontamination: Containers can be triple-rinsed (or the equivalent), and the rinsate collected as liquid hazardous waste.[2]
-
Disposal Options:
-
Recycling/Reconditioning: Once properly decontaminated, containers may be offered for recycling.[2]
-
Landfill: Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, where regulations permit.[2]
-
Incineration: Controlled incineration is a possible disposal route for combustible packaging materials.[2]
-
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl Octapeptide-1
For Immediate Implementation by Laboratory Professionals
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Acetyl octapeptide-1. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance according to several Safety Data Sheets (SDS), proper handling is paramount to minimize exposure and prevent potential irritation.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be inspected prior to use and removed and replaced immediately after any contact with the peptide.[2][3] |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is required to protect skin and clothing from potential spills.[2][4] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[2][5] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where chemical compounds are present.[2][4] |
Operational Plan: From Receipt to Disposal
This section details the procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.
Handling and Storage Protocol
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring user safety.
-
Ventilation : Always handle this compound in a well-ventilated area.[3][6][7]
-
Avoid Dust Formation : When working with the powdered form, take care to avoid creating and inhaling dust.[3][6]
-
Contact Avoidance : Avoid direct contact with skin and eyes.[3][6][7]
-
Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7] For long-term storage of the lyophilized powder, a temperature of -20°C or colder is recommended.[8] If the peptide is in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][8]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personnel : Ensure adequate ventilation and evacuate personnel to safe areas if necessary.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Clean-up : For small spills, wipe up with an absorbent material (e.g., cloth, fleece). For larger spills, collect the material and place it in a suitable, closed container for disposal.[3][6][9]
First Aid Measures
Should accidental exposure occur, adhere to the following first aid guidelines:
-
If Inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]
-
Following Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[6]
-
Following Eye Contact : Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[3]
-
If Ingested : Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[5]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[5]
-
Regulatory Compliance : Dispose of the waste material in accordance with all applicable local, state, and federal regulations.[3] Discharge into the environment must be avoided.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. avenalab.com [avenalab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
